Product packaging for 13-Dihydrocarminomycin(Cat. No.:)

13-Dihydrocarminomycin

Cat. No.: B1207085
M. Wt: 515.5 g/mol
InChI Key: YXBSCYMMPXQFDS-XELZYMDQSA-N
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Description

13-Dihydrocarminomycin has been reported in Streptomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29NO10 B1207085 13-Dihydrocarminomycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H29NO10

Molecular Weight

515.5 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3/t9-,10?,13-,15-,16-,21+,26-/m0/s1

InChI Key

YXBSCYMMPXQFDS-XELZYMDQSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O

Synonyms

carminomycinol
dihydrocarminomycin

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery and Isolation of 13-Dihydrocarminomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dihydrocarminomycin is the principal metabolite of the anthracycline antibiotic Carminomycin, a potent anti-tumor agent. Understanding the discovery, isolation, and characterization of this metabolite is crucial for comprehending the pharmacology and metabolism of Carminomycin. This guide provides a comprehensive overview of the available scientific knowledge on this compound, including its discovery in the context of Carminomycin metabolism, detailed experimental protocols for its analytical determination, and the enzymatic pathways likely responsible for its formation. Due to the limited publicly available data, this guide also highlights areas where further research is needed to fully elucidate the properties and significance of this metabolite.

Discovery and Scientific Context

This compound was identified as the major metabolite of Carminomycin, an antitumor antibiotic produced by Actinomadura carminata.[1] The discovery of this metabolite is intrinsically linked to the study of the biotransformation and metabolism of Carminomycin in biological systems. The metabolic reduction of the C-13 keto group of anthracyclines is a well-documented pathway, and the identification of this compound was a direct result of investigations into the metabolic fate of its parent compound.

The primary mechanism for the formation of this compound is the enzymatic reduction of the C-13 ketone on the Carminomycin molecule. This conversion is analogous to the metabolism of the structurally related and more extensively studied anthracycline, daunorubicin, which is metabolized to daunorubicinol by carbonyl reductases. While the specific enzyme responsible for the reduction of Carminomycin to this compound has not been definitively characterized in the reviewed literature, it is highly probable that a similar aldo-keto reductase is involved.

Physicochemical Properties

While detailed experimental data for this compound is scarce in publicly accessible literature, some fundamental properties can be compiled.

PropertyValueSource
Chemical Name (8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,6,8,11-tetrahydroxy-8-((S)-1-hydroxyethyl)-7,8,9,10-tetrahydrotetracene-5,12-dioneMSDS
Molecular Formula C26H29NO10[1]
Molecular Weight 515.51 g/mol [1]
CAS Number 62182-86-9[1]

Experimental Protocols

Analytical Determination of this compound by High-Performance Liquid Chromatography (HPLC)

A key experimental protocol for the detection and quantification of this compound involves HPLC with fluorescence detection. This method has been applied to determine the levels of both Carminomycin and its primary metabolite in blood plasma.

Instrumentation and Parameters:

ParameterSpecification
Chromatograph Spectro-Physics, model SP-8000 or equivalent
Column Particyl Column 10/25
Mobile Phase Acetonitrile: 0.1 M H3PO4 (93:7 by volume)
Flow Rate 2 ml/min
Detector Fluorescent Detector
Excitation Wavelength (λex) 492 nm
Emission Wavelength (λem) 538 nm
Retention Time 10.2 minutes

Protocol:

  • Sample Preparation: Blood plasma samples containing Carminomycin and its metabolites are processed to precipitate proteins and extract the compounds of interest. This typically involves solvent extraction and centrifugation.

  • Injection: A defined volume of the prepared sample is injected into the HPLC system.

  • Chromatographic Separation: The sample is passed through the Particyl Column, and the components are separated based on their affinity for the stationary and mobile phases.

  • Detection: As the separated components elute from the column, they are detected by the fluorescent detector at the specified wavelengths.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known standard.

Visualizations

Logical Workflow for the Discovery of this compound

Discovery_Workflow A Administration of Carminomycin to a biological system (e.g., human, animal model) B Collection of biological samples (e.g., blood, urine) A->B C Sample Preparation (Extraction and Purification) B->C D Analytical Separation (e.g., HPLC) C->D E Detection of a new peak with a longer retention time than Carminomycin D->E F Isolation of the new metabolite E->F G Structural Elucidation (e.g., Mass Spectrometry, NMR) F->G H Identification as This compound G->H

Caption: Logical workflow for the discovery of this compound.

Proposed Enzymatic Conversion of Carminomycin

Enzymatic_Conversion Carminomycin Carminomycin Dihydrocarminomycin This compound Carminomycin->Dihydrocarminomycin C-13 ketone reduction Enzyme Aldo-keto Reductase (postulated) Enzyme->Carminomycin

Caption: Proposed enzymatic conversion of Carminomycin.

Conclusion and Future Directions

This compound is a key metabolite in the biotransformation of the anti-cancer drug Carminomycin. While its existence and a method for its analytical determination are established, a significant gap remains in the publicly available scientific literature regarding its detailed discovery, preparative isolation, and comprehensive characterization. Future research should focus on:

  • Identifying the original research paper that first described the isolation and identification of this compound to provide a more complete historical and scientific context.

  • Publishing detailed spectroscopic data , including 1H NMR, 13C NMR, and high-resolution mass spectrometry, to create a complete and verifiable profile of the molecule.

  • Characterizing the specific enzyme(s) responsible for the conversion of Carminomycin to this compound in humans and other relevant species.

  • Investigating the pharmacological activity of purified this compound to determine its contribution to the therapeutic and toxic effects of Carminomycin.

A deeper understanding of this compound will undoubtedly contribute to a more complete picture of Carminomycin's mechanism of action and metabolism, potentially leading to improved therapeutic strategies and drug development efforts in the field of oncology.

References

The Biosynthesis of 13-Dihydrocarminomycin in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 13-Dihydrocarminomycin, a key intermediate in the production of the potent anticancer agent doxorubicin, within the genus Streptomyces. This document details the enzymatic reactions, genetic regulation, and experimental methodologies crucial for understanding and manipulating this significant metabolic pathway.

Introduction to Anthracycline Biosynthesis

Anthracyclines, a class of polyketide antibiotics produced by Streptomyces species, are vital in cancer chemotherapy. Their biosynthesis is a complex process initiated by a type II polyketide synthase (PKS) that assembles the characteristic tetracyclic aglycone core. Subsequent modifications, including glycosylation, methylation, and hydroxylation, are carried out by a suite of tailoring enzymes to produce a diverse array of anthracycline compounds. This compound is a critical intermediate in the biosynthetic pathway of doxorubicin and related compounds in strains such as Streptomyces sp. C5.

The Biosynthetic Pathway to this compound

The formation of this compound is intricately linked to the broader doxorubicin biosynthetic pathway. The core aglycone, aklavinone, undergoes a series of enzymatic modifications to yield this important intermediate. The key steps are outlined below.

From Aklanonic Acid to Rhodomycin D

The biosynthesis begins with the formation of the polyketide chain from a propionyl-CoA starter unit and nine malonyl-CoA extender units, which is then cyclized to form aklanonic acid[1][2]. A series of tailoring enzymes, including oxygenases and methyltransferases, convert aklanonic acid to ε-rhodomycinone. The attachment of the sugar moiety, L-daunosamine, is catalyzed by a glycosyltransferase, DnrS, to produce rhodomycin D[3].

The Central Role of DoxA in the Formation and Conversion of this compound

The cytochrome P450 monooxygenase, DoxA, from Streptomyces sp. C5, is a versatile enzyme that catalyzes multiple steps in the later stages of doxorubicin biosynthesis[3][4][5]. Of particular relevance to this guide, DoxA is responsible for the hydroxylation of 13-deoxycarminomycin at the C-13 position to yield This compound [6][7].

Furthermore, DoxA also catalyzes the subsequent oxidation of this compound to carminomycin. The pathway can then proceed in two directions: either the 4-O-methylation of carminomycin to daunorubicin, or the reduction of the C-13 keto group of carminomycin back to this compound, a reaction likely catalyzed by a ketoreductase such as DnrU[8][9][10].

Biosynthesis of this compound Aklanonic_Acid Aklanonic Acid epsilon_Rhodomycinone ε-Rhodomycinone Aklanonic_Acid->epsilon_Rhodomycinone Multiple Steps Rhodomycin_D Rhodomycin D epsilon_Rhodomycinone->Rhodomycin_D DnrS (Glycosylation) 10_carboxy_13_deoxycarminomycin 10-carboxy-13-deoxycarminomycin Rhodomycin_D->10_carboxy_13_deoxycarminomycin DauP (Esterase) 13_deoxycarminomycin 13-deoxycarminomycin 10_carboxy_13_deoxycarminomycin->13_deoxycarminomycin Decarboxylation 13_Dihydrocarminomycin This compound 13_deoxycarminomycin->13_Dihydrocarminomycin DoxA (C-13 Hydroxylation) Carminomycin Carminomycin 13_Dihydrocarminomycin->Carminomycin DoxA (C-13 Oxidation) Carminomycin->13_Dihydrocarminomycin DnrU (putative) (C-13 Reduction) Daunorubicin Daunorubicin Carminomycin->Daunorubicin DnrK (4-O-Methylation) Doxorubicin Doxorubicin Daunorubicin->Doxorubicin DoxA (C-14 Hydroxylation)

Figure 1: Biosynthetic pathway leading to this compound.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic conversions is critical for optimizing the production of desired anthracyclines. The following table summarizes the available kinetic data for the key enzyme, DoxA, from Streptomyces sp. C5.

SubstrateProduct(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
13-deoxydaunorubicin13-dihydrodaunorubicin, Daunorubicin1.8 ± 0.40.040 ± 0.00222,000[3]
13-dihydrodaunorubicinDaunorubicin, Doxorubicin4.6 ± 1.20.064 ± 0.00514,000[3]
This compound Carminomycin 2.5 ± 0.80.0007 ± 0.0001280[3]
DaunorubicinDoxorubicin0.9 ± 0.20.00012 ± 0.00001130[3]
Table 1: Kinetic parameters of recombinant DoxA from Streptomyces sp. strain C5.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Fermentation of Streptomyces for Anthracycline Production

Objective: To cultivate Streptomyces strains for the production of anthracyclines.

Materials:

  • Streptomyces strain (e.g., Streptomyces sp. C5, S. peucetius)

  • Seed medium (e.g., Tryptone Soy Broth - TSB)

  • Production medium (e.g., R2YE, or a defined medium optimized for anthracycline production)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculate a seed culture by transferring spores or mycelial fragments from a stock culture into the seed medium.

  • Incubate the seed culture at 30°C with shaking at 200-250 rpm for 48-72 hours.

  • Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Incubate the production culture at 30°C with shaking at 200-250 rpm for 5-7 days.

  • Monitor the production of anthracyclines at regular intervals by taking samples for analysis.

Extraction and Analysis of Anthracyclines

Objective: To extract and quantify anthracyclines from fermentation broths.

Materials:

  • Fermentation broth

  • Ethyl acetate or chloroform

  • Sodium chloride (for breaking emulsions)

  • Rotary evaporator

  • Methanol

  • HPLC system with a C18 column and a UV-Vis or fluorescence detector

  • LC-MS/MS system for metabolite identification

Procedure:

  • Adjust the pH of the fermentation broth to 8.0-8.5.

  • Extract the anthracyclines from the broth with an equal volume of ethyl acetate or chloroform. Repeat the extraction 2-3 times.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Dissolve the residue in a known volume of methanol.

  • Analyze the sample by HPLC, comparing retention times and UV-Vis spectra with authentic standards. For identification of novel compounds, use LC-MS/MS.

Purification of Recombinant DoxA from Streptomyces lividans

Objective: To purify the DoxA enzyme for in vitro characterization.

Materials:

  • S. lividans strain harboring the doxA expression plasmid

  • Lysis buffer (e.g., 10 mM sodium phosphate buffer, pH 7.5, with 1 mM PMSF and 10% glycerol)

  • Sonciator or French press

  • Centrifuge

  • Chromatography resins (e.g., Q-Sepharose, Phenyl Sepharose)

  • FPLC or HPLC system

Procedure:

  • Grow the recombinant S. lividans strain and induce doxA expression.

  • Harvest the mycelia by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by ultracentrifugation.

  • Purify the soluble DoxA protein from the supernatant using a series of chromatography steps, such as anion exchange, hydrophobic interaction, and gel filtration chromatography[3].

  • Monitor the purification process by SDS-PAGE and by assaying for DoxA activity.

In Vitro DoxA Enzyme Assay

Objective: To determine the activity and substrate specificity of the purified DoxA enzyme.

Materials:

  • Purified DoxA enzyme

  • Substrate (e.g., 13-deoxycarminomycin, this compound)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Electron donating system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase, NADPH)

  • Quenching solution (e.g., acetonitrile or methanol)

  • HPLC system

Procedure:

  • Set up the reaction mixture containing the reaction buffer, the electron donating system, and the substrate in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C.

  • Initiate the reaction by adding the purified DoxA enzyme.

  • Incubate the reaction at 30°C for a specific time period (e.g., 10-60 minutes).

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the substrate consumed and the product formed[3][11].

Experimental Workflow Fermentation Streptomyces Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis Data_Interpretation Data Interpretation & Pathway Elucidation Analysis->Data_Interpretation Gene_Cloning Gene Cloning & Expression (e.g., doxA in S. lividans) Purification Enzyme Purification Gene_Cloning->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Data Analysis Enzyme_Assay->Kinetic_Analysis Kinetic_Analysis->Data_Interpretation

Figure 2: General experimental workflow for studying anthracycline biosynthesis.

Regulation of the Biosynthetic Pathway

The production of anthracyclines in Streptomyces is tightly regulated at the transcriptional level. The biosynthetic gene clusters for doxorubicin and daunorubicin contain several regulatory genes, with dnrO, dnrN, and dnrI playing pivotal roles in a hierarchical cascade[6][12][13][14][15].

  • DnrO: Acts as a repressor of its own transcription and an activator of dnrN transcription. The repressor activity of DnrO is relieved by binding to early intermediates of the pathway, such as rhodomycin D[13].

  • DnrN: A response regulator that, upon activation, positively regulates the expression of dnrI[6][14].

  • DnrI: The primary pathway-specific activator, which binds to the promoter regions of the structural genes, including those for the PKS and tailoring enzymes, to switch on the biosynthesis of the antibiotic[13][14].

This regulatory network ensures that the production of the antibiotic is coordinated with the growth phase of the bacterium and the availability of precursors.

Regulatory Pathway DnrO DnrO DnrO->DnrO represses DnrN DnrN DnrO->DnrN activates DnrI DnrI DnrN->DnrI activates Biosynthetic_Genes Biosynthetic Genes (dps, dnm, dnr, doxA) DnrI->Biosynthetic_Genes activates Rhodomycin_D Rhodomycin D Rhodomycin_D->DnrO inhibits repression

Figure 3: Regulatory cascade controlling doxorubicin biosynthesis.

Conclusion

The biosynthesis of this compound is a key branch point in the production of clinically important anthracyclines in Streptomyces. A thorough understanding of the enzymes involved, particularly the multifunctional DoxA, and the intricate regulatory networks that control their expression, is essential for the rational design of metabolic engineering strategies aimed at improving the yields of desired compounds or generating novel, more effective anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this vital biosynthetic pathway.

References

The Metabolic Journey of Carminomycin: A Technical Guide to 13-Dihydrocarminomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic conversion of the anthracycline antibiotic Carminomycin to its primary metabolite, 13-Dihydrocarminomycin. Understanding this biotransformation is crucial for elucidating the pharmacokinetic profile, efficacy, and potential toxicities associated with Carminomycin-based therapies. This document provides a comprehensive overview of the biochemical pathway, detailed experimental protocols for its investigation, and a summary of the quantitative data available in the current scientific literature.

Introduction

Carminomycin, a potent antineoplastic agent, undergoes significant metabolism in vivo, leading to the formation of this compound, also known as Carminomycinol. This metabolic process, primarily a reduction of the C-13 carbonyl group, is a critical determinant of the drug's overall disposition and biological activity. The resulting metabolite, this compound, exhibits its own pharmacological and toxicological profile, which may contribute to both the therapeutic and adverse effects of the parent drug. This guide serves as a technical resource for professionals engaged in the research and development of anthracycline-based chemotherapeutics.

The Biochemical Pathway of Carminomycin Metabolism

The conversion of Carminomycin to this compound is a phase I metabolic reaction catalyzed by cytosolic enzymes. The primary enzymes implicated in this biotransformation belong to the superfamily of aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), with a significant body of evidence pointing towards Carbonyl Reductase 1 (CBR1) as a key player in the metabolism of anthracyclines.[1][2][3] This NADPH-dependent reduction results in the formation of a secondary alcohol at the C-13 position of the aglycone moiety.

Carminomycin Metabolism cluster_reaction C-13 Carbonyl Reduction Carminomycin Carminomycin Enzyme Carbonyl Reductase 1 (CBR1) Carminomycin->Enzyme Metabolite This compound (Carminomycinol) Enzyme->Metabolite Cofactor_out NADP+ Enzyme->Cofactor_out Cofactor_in NADPH Cofactor_in->Enzyme Experimental Workflow A Prepare Reaction Mixture (Buffer, Cytosol, Carminomycin) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H HPLC Analysis G->H

References

chemical structure and properties of 13-Dihydrocarminomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dihydrocarminomycin is an anthracycline antibiotic and a major metabolite of the antitumor agent carminomycin.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The primary mechanism of action for anthracyclines involves DNA intercalation, leading to the inhibition of critical cellular processes such as DNA replication and transcription, ultimately inducing apoptosis in cancer cells. This guide summarizes the available data on this compound, presents a generalized experimental protocol for assessing its cytotoxicity, and illustrates the putative signaling pathways involved in its mode of action based on the broader understanding of its chemical class.

Chemical Structure and Physicochemical Properties

This compound, a derivative of carminomycin, is characterized by its tetracyclic aglycone core linked to an amino sugar.

Chemical Structure:

  • IUPAC Name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione[2]

  • Molecular Formula: C₂₆H₂₉NO₁₀[2]

  • Molecular Weight: 515.5 g/mol [1][2]

Physicochemical Properties:

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂₆H₂₉NO₁₀[2]
Molecular Weight 515.5 g/mol [1][2]
Solubility Good solubility in polar organic solvents (e.g., methanol). Limited solubility in water (approx. 0.2 mg/mL at 25°C).
Storage Conditions Recommended storage at 2-8°C.
Melting Point Not available.

Biological and Pharmacological Properties

This compound is recognized as a significant metabolite of the antitumor antibiotic, Carminomycin.[1] While it is considered to have weaker antitumor activity compared to its parent compound, studies have demonstrated its efficacy against various cancer cell lines.

Antitumor Activity:

Research has shown that this compound exhibits significant antitumor activity against several murine leukemia cell lines, including:

  • Lymphosarcoma L10-1

  • Sarcoma 180

  • Garding-Passy melanoma

  • Lymphoid leukosis L-1210

  • Lymphocytal leukosis P-388

An IC₅₀ value of 0.06 µg/mL has been reported for the inhibition of L1210 cell growth.

Mechanism of Action:

As an anthracycline, the primary mechanism of action of this compound is believed to be DNA intercalation . The planar aromatic portion of the molecule inserts itself between the base pairs of the DNA double helix. This interaction leads to several downstream cellular consequences:

  • Inhibition of DNA Replication and Transcription: The intercalation distorts the DNA structure, hindering the action of enzymes essential for replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines are known to interfere with the function of topoisomerase II, an enzyme that alters DNA topology. This inhibition leads to the accumulation of DNA strand breaks.

  • Induction of Apoptosis: The cellular stress caused by DNA damage and the inhibition of vital cellular processes triggers programmed cell death, or apoptosis.

Experimental Protocols

MTT Assay for Cytotoxicity of this compound against L-1210 Leukemia Cells:

This protocol is a generalized procedure based on standard MTT assay protocols.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of L-1210 murine leukemia cells.

Materials:

  • L-1210 murine leukemia cells

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: L-1210 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment and stabilization.

  • Compound Treatment: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following the incubation period, 10 µL of the 5 mg/mL MTT solution is added to each well. The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathways and Molecular Interactions

The precise signaling pathways directly modulated by this compound have not been extensively elucidated. However, based on its classification as an anthracycline and its known mechanism of DNA intercalation and topoisomerase II inhibition, a putative pathway leading to apoptosis can be proposed. The cellular stress induced by DNA damage is a known activator of the p53 tumor suppressor pathway.

Putative Apoptosis Induction Pathway:

The following diagram illustrates a generalized pathway of how a DNA-damaging agent like an anthracycline can lead to apoptosis.

apoptosis_pathway This compound This compound DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition This compound->DNA_Intercalation DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Intercalation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment:

The following diagram outlines the general workflow for determining the in vitro cytotoxicity of a compound.

experimental_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for determining the IC₅₀ of this compound.

Conclusion

This compound is a noteworthy anthracycline with demonstrated antitumor properties. Its mechanism of action, consistent with other members of its class, centers on the disruption of DNA integrity and function, leading to apoptotic cell death. While further research is required to fully delineate its specific interactions with cellular signaling pathways and to establish detailed protocols for its application, the information presented in this guide provides a solid foundation for researchers and professionals in the field of drug development. The provided experimental framework and the putative signaling pathway offer a starting point for future investigations into the therapeutic potential of this compound.

References

Unraveling the Cytotoxic Mechanisms of 13-Dihydrocarminomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the putative mechanism of action of 13-Dihydrocarminomycin, an anthracycline antibiotic and a metabolite of carminomycin. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology research. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its mechanism based on the well-established activities of the anthracycline class of compounds, such as doxorubicin and its parent compound, carminomycin.

Core Tenets of Anthracycline Action: A Framework for this compound

Anthracycline antibiotics exert their potent antitumor effects through a multi-pronged attack on cancer cells. The primary mechanisms include DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis. It is highly probable that this compound shares these core mechanisms.

Table 1: Quantitative Data for this compound and Related Anthracyclines
CompoundMetricCell LineValueReference
This compound IC50L12100.06 µg/mL(BOC Sciences)
DoxorubicinTopo II Inhibition IC50-2.67 µM[1]
Etoposide (Topo II Inhibitor Control)Topo II Inhibition IC50-78.4 µM[1]

DNA Intercalation: Disrupting the Genetic Blueprint

A fundamental mechanism of anthracyclines is their ability to insert themselves between the base pairs of the DNA double helix.[2] This intercalation physically obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis. The planar aromatic ring structure of the anthracycline molecule is crucial for this interaction.

Experimental Protocol: DNA Intercalation Assay (Fluorescence Quenching)

This protocol outlines a common method to assess the DNA binding affinity of a compound.

Principle: The intrinsic fluorescence of a compound or a fluorescent DNA probe is quenched upon binding to DNA. The degree of quenching can be used to determine the binding constant.

Materials:

  • This compound

  • Calf Thymus DNA (ctDNA)

  • Tris-HCl buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in Tris-HCl buffer.

  • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ctDNA in Tris-HCl buffer.

  • Measure the fluorescence emission spectrum of each solution at an appropriate excitation wavelength.

  • The decrease in fluorescence intensity of this compound with increasing ctDNA concentration is recorded.

  • The binding constant (K) can be calculated using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (ctDNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

DNA_Intercalation This compound This compound DNA DNA This compound->DNA Intercalates Replication Replication DNA->Replication Transcription Transcription DNA->Transcription Cell Cycle Arrest Cell Cycle Arrest Replication->Cell Cycle Arrest Transcription->Cell Cycle Arrest

Figure 1: DNA Intercalation Workflow.

Topoisomerase II Inhibition: Inducing Lethal DNA Breaks

Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks. Anthracyclines act as topoisomerase II "poisons" by stabilizing the covalent complex between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering apoptotic pathways.

Experimental Protocol: Topoisomerase II Relaxation Assay

This assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Principle: Supercoiled plasmid DNA is relaxed by topoisomerase II. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (containing ATP)

  • This compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding purified human topoisomerase IIα.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the supercoiled form.

Topoisomerase_II_Inhibition cluster_0 Normal Topo II Action cluster_1 With this compound Supercoiled DNA Supercoiled DNA Topo II Topo II Supercoiled DNA->Topo II Relaxed DNA Relaxed DNA Topo II->Relaxed DNA This compound This compound Topo II-DNA Complex Topo II-DNA Complex This compound->Topo II-DNA Complex Stabilizes DNA Double-Strand Breaks DNA Double-Strand Breaks Topo II-DNA Complex->DNA Double-Strand Breaks Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Figure 2: Topoisomerase II Inhibition Pathway.

Generation of Reactive Oxygen Species (ROS): Inducing Oxidative Stress

Anthracyclines can undergo redox cycling, leading to the formation of semiquinone free radicals. These radicals react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[3] The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

Experimental Protocol: Intracellular ROS Detection Assay

This protocol uses a fluorescent probe to measure intracellular ROS levels.

Principle: A non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cancer cell line (e.g., L1210)

  • This compound

  • DCFH-DA probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Culture the chosen cancer cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified time.

  • Load the cells with DCFH-DA by incubating them in a solution containing the probe.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity of DCF using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

ROS_Generation This compound This compound Semiquinone Radical Semiquinone Radical This compound->Semiquinone Radical Redox Cycling Superoxide (O₂⁻) Superoxide (O₂⁻) Semiquinone Radical->Superoxide (O₂⁻) + O₂ O2 O₂ ROS Other ROS (H₂O₂, •OH) Superoxide (O₂⁻)->ROS Cellular Damage Cellular Damage ROS->Cellular Damage

Figure 3: ROS Generation Pathway.

Induction of Apoptosis: Programmed Cell Death

The culmination of DNA damage and oxidative stress induced by anthracyclines is the activation of apoptotic pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved, leading to the activation of caspases and the systematic dismantling of the cell.

Experimental Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (FITC), can detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence profiles.[1][4][5]

Apoptosis_Induction DNA Damage DNA Damage Mitochondrial Pathway Mitochondrial Pathway DNA Damage->Mitochondrial Pathway Oxidative Stress Oxidative Stress Oxidative Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 4: Apoptosis Signaling Pathway.

Conclusion and Future Directions

This compound, as a member of the anthracycline family, is presumed to exert its anticancer effects through a combination of DNA intercalation, topoisomerase II inhibition, ROS generation, and apoptosis induction. The provided experimental protocols offer a robust framework for the detailed investigation of these mechanisms. Further research is warranted to elucidate the specific quantitative parameters of this compound's interactions with its molecular targets and to fully characterize its downstream signaling effects in various cancer models. Such studies will be invaluable for the potential clinical development of this and related compounds.

References

Unveiling the Biological intricacies of 13-Dihydrocarminomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dihydrocarminomycin, a principal metabolite of the anthracycline antibiotic carminomycin, exhibits a range of biological activities with potential therapeutic implications. This technical guide provides an in-depth exploration of the compound's core biological functions, focusing on its cytotoxic and pro-apoptotic effects on cancer cells. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While sharing mechanistic similarities with other anthracyclines, such as topoisomerase II inhibition and the generation of reactive oxygen species, the specific molecular interactions and cellular responses elicited by this compound warrant detailed investigation for its potential as a novel anti-cancer agent.

Introduction

Anthracycline antibiotics have long been a cornerstone of cancer chemotherapy. Their mechanism of action is primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This interference leads to DNA damage, cell cycle arrest, and ultimately, apoptosis of rapidly dividing cancer cells. This compound, as a major metabolite of carminomycin, is an integral part of the metabolic cascade of this important class of drugs. Understanding its distinct biological profile is crucial for optimizing existing therapeutic strategies and exploring new avenues for drug development. This guide synthesizes the available scientific literature to provide a detailed overview of the biological activity of this compound.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting cellular proliferation.

Cell LineCancer TypeIC50 (µg/mL)
L1210Leukemia0.06

Table 1: IC50 values of this compound in a cancer cell line.

Core Mechanisms of Action

The biological activity of this compound is multifaceted, involving several interconnected cellular processes that culminate in cell death.

Inhibition of Topoisomerase II

Similar to other anthracyclines, this compound is believed to exert its cytotoxic effects in part by targeting topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, the compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers downstream signaling pathways that activate cell cycle checkpoints and apoptosis.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the structure of this compound can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. Elevated levels of ROS can induce oxidative stress, causing damage to cellular components including lipids, proteins, and DNA. This oxidative damage contributes significantly to the compound's cytotoxicity and pro-apoptotic effects.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This process is orchestrated by a cascade of molecular events that lead to characteristic morphological and biochemical changes in the cell, including cell shrinkage, chromatin condensation, and DNA fragmentation. Key signaling pathways involved in apoptosis are activated by the cellular stress induced by this compound.

Cell Cycle Arrest

Upon sensing DNA damage or other cellular stresses induced by this compound, the cell cycle machinery is halted at specific checkpoints, typically at the G1/S and G2/M transitions. This arrest prevents the cell from replicating its damaged DNA and provides an opportunity for repair. However, if the damage is too severe, the cell is directed towards apoptosis.

Signaling Pathways

The biological effects of this compound are mediated by complex signaling networks. The following diagram illustrates a plausible signaling pathway leading to apoptosis, based on the known mechanisms of anthracyclines.

G Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition ROS Generation ROS Generation This compound->ROS Generation DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Bcl-2 Inhibition Bcl-2 Inhibition p53 Activation->Bcl-2 Inhibition Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Mitochondrial Damage Mitochondrial Damage ROS Generation->Mitochondrial Damage Mitochondrial Damage->Mitochondrial Outer Membrane Permeabilization Bcl-2 Inhibition->Bax/Bak Activation

Caption: Proposed signaling cascade of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G MTT Assay Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment MTT Addition MTT Addition Drug Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol

  • Flow cytometer

Procedure:

  • Treat cells with this compound.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies (e.g., against Caspase-3, Bcl-2, p53)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound demonstrates significant biological activity, primarily through the induction of cytotoxicity and apoptosis in cancer cells. Its mechanisms of action are consistent with those of other anthracyclines, involving topoisomerase II inhibition and the generation of reactive oxygen species. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the specific molecular targets and signaling cascades modulated by this compound. A more comprehensive understanding of its activity in a wider range of cancer models is necessary to fully elucidate its therapeutic potential and to guide the development of novel cancer therapies. Further research should focus on expanding the quantitative data on its cytotoxicity across diverse cancer cell lines and on delineating the specific signaling pathways it perturbs.

13-Dihydrocarminomycin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 13-Dihydrocarminomycin, a major metabolite of the anthracycline antibiotic Carminomycin. This document details its chemical properties, including its CAS number and molecular weight, and delves into its biological activity and mechanism of action. Experimental protocols for the analysis and evaluation of this compound are provided, alongside a summary of its cytotoxic effects. The guide also visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its potential role in cancer research and drug development.

Chemical and Physical Properties

This compound is a key metabolite of Carminomycin, an antitumor antibiotic. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 62182-86-9
Molecular Weight 515.51 g/mol
Molecular Formula C₂₆H₂₉NO₁₀

Biological Activity and Mechanism of Action

This compound, as a metabolite of Carminomycin, is understood to contribute to the overall cytotoxic profile of its parent compound. The primary mechanism of action for Carminomycin and related anthracyclines involves the following key processes:

  • DNA Intercalation: Carminomycin intercalates into DNA, disrupting DNA replication and repair processes.

  • Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, leading to DNA strand breaks.

  • Induction of Apoptosis and Cell Cycle Arrest: Carminomycin has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily in the G0/G1 phase. This is achieved through the modulation of key regulatory proteins.

While direct studies on the specific signaling pathways of this compound are limited, it is hypothesized to share a similar mechanism to Carminomycin. The proposed pathway involves the downregulation of cyclin-dependent kinase 4 (CDK4) and cyclin D1, and the upregulation of pro-apoptotic proteins such as Bax, caspase-9, and caspase-3.

Proposed Signaling Pathway for Carminomycin-Induced Cytotoxicity

Carminomycin_Pathway Carminomycin Carminomycin / This compound DNA DNA Intercalation & Topoisomerase II Inhibition Carminomycin->DNA CellCycle Cell Cycle Arrest (G0/G1) DNA->CellCycle Apoptosis Apoptosis DNA->Apoptosis CDK4_CyclinD1 CDK4 / Cyclin D1 ↓ CellCycle->CDK4_CyclinD1 Bax Bax ↑ Apoptosis->Bax Casp9 Caspase-9 ↑ Bax->Casp9 Casp3 Caspase-3 ↑ Casp9->Casp3

Caption: Proposed mechanism of Carminomycin and its metabolite.

Cytotoxicity Data

This compound has demonstrated cytotoxic activity against cancer cell lines. The following table summarizes the available data.

Cell LineIC₅₀ ValueReference
L1210 (Leukemia)0.06 µg/mL

Experimental Protocols

Determination of this compound in Biological Samples

A highly efficient liquid chromatographic method with a fluorescent detector can be used for the determination of Carminomycin and this compound in blood plasma.

Instrumentation and Conditions:

  • Chromatograph: High-performance liquid chromatograph (HPLC)

  • Detector: Fluorescent detector (Excitation: 492 nm, Emission: 538 nm)

  • Column: Suitable reversed-phase column

  • Mobile Phase: Acetonitrile and 0.1 M phosphoric acid (93:7 v/v)

  • Flow Rate: 2 ml/min

Workflow Diagram:

HPLC_Workflow Sample Blood Plasma Sample Extraction Protein Precipitation & Sample Extraction Sample->Extraction Injection HPLC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection (Ex: 492nm, Em: 538nm) Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: HPLC analysis workflow for this compound.

In Vitro Cytotoxicity Assay

The cytotoxic effect of this compound can be evaluated using a standard in vitro cytotoxicity assay, such as the MTT or MTS assay.

General Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • Assay Reagent Addition: Add the appropriate assay reagent (e.g., MTT, MTS) to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for Cytotoxicity Assay:

Cytotoxicity_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddReagent Add Cytotoxicity Assay Reagent Incubate2->AddReagent Incubate3 Incubate as per Protocol AddReagent->Incubate3 Read Measure Absorbance Incubate3->Read Analyze Calculate IC50 Value Read->Analyze

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

This compound is a biologically active metabolite of Carminomycin that likely contributes to its parent compound's antitumor effects. Its mechanism of action is believed to involve DNA damage and the induction of apoptosis and cell cycle arrest. The provided experimental protocols offer a starting point for researchers to further investigate the pharmacological properties of this compound. Further studies are warranted to fully elucidate its specific signaling pathways and to explore its therapeutic potential in various cancer models.

The Role of 13-Dihydrocarminomycin in Doxorubicin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin is a potent and widely used anthracycline antibiotic in cancer chemotherapy. Its complex biosynthesis in Streptomyces peucetius involves a series of meticulously orchestrated enzymatic reactions. A critical juncture in this pathway is the formation and subsequent conversion of the intermediate, 13-Dihydrocarminomycin. This technical guide provides an in-depth exploration of the role of this key metabolite, detailing the enzymatic steps that govern its transformation, quantitative data on reaction efficiencies, and comprehensive experimental protocols for its study. Understanding this nexus is paramount for metabolic engineering and strain improvement efforts aimed at enhancing doxorubicin titers for pharmaceutical production.

The Doxorubicin Biosynthetic Pathway: A Focus on this compound

The biosynthesis of doxorubicin from the polyketide-derived aglycone involves several "tailoring" steps, including hydroxylation, oxidation, and methylation. This compound (DHC) emerges as a pivotal, albeit transient, intermediate in a cascade of reactions catalyzed by the versatile cytochrome P450 enzyme, DoxA.

The pathway segment involving DHC is part of the late-stage modifications that convert earlier intermediates into daunorubicin, the direct precursor of doxorubicin. DoxA exhibits broad substrate specificity and catalyzes three distinct oxidative reactions: a two-step oxidation at the C-13 position and a final hydroxylation at the C-14 position.[1]

The formation of DHC occurs via the C-13 hydroxylation of 13-deoxycarminomycin (DOC). Immediately following its formation, DHC serves as the substrate for a subsequent oxidation reaction by the very same enzyme, DoxA, to yield carminomycin. This highlights a critical control point and a potential bottleneck in the overall pathway. A parallel pathway also exists where the 4-O-methylated analog, 13-deoxydaunorubicin, is similarly converted to 13-dihydrodaunorubicin (DHD) and then to daunorubicin.[2][3]

Doxorubicin_Biosynthesis cluster_main Post-Glycosylation Tailoring Steps DOC 13-Deoxycarminomycin DoxA1 DoxA DOC->DoxA1 DnrK2 DnrK (Methyltransferase) DOC->DnrK2 DHC This compound DoxA2 DoxA DHC->DoxA2 CAR Carminomycin DnrK1 DnrK (Methyltransferase) CAR->DnrK1 DOD 13-Deoxydaunorubicin DoxA3 DoxA DOD->DoxA3 DHD 13-Dihydrodaunorubicin DoxA4 DoxA DHD->DoxA4 DAU Daunorubicin DoxA5 DoxA DAU->DoxA5 DOX Doxorubicin DoxA1->DHC C-13 Hydroxylation DoxA2->CAR C-13 Oxidation DoxA3->DHD C-13 Hydroxylation DoxA4->DAU C-13 Oxidation DoxA5->DOX C-14 Hydroxylation DnrK1->DAU 4-O- Methylation DnrK2->DOD 4-O- Methylation

Fig. 1: Key enzymatic steps involving this compound in doxorubicin biosynthesis.

Quantitative Data & Reaction Kinetics

The efficiency of the DoxA enzyme is a determining factor for the final doxorubicin yield. Kinetic studies reveal a significant disparity in the enzyme's activity across its different catalytic functions. The final C-14 hydroxylation step to convert daunorubicin to doxorubicin is notably inefficient and considered a rate-limiting step in the overall biosynthesis.[1][4][5]

ParameterSubstrate ClassValueSignificance
kcat/Km C-13 Oxidation SubstratesUp to 22,000 M⁻¹s⁻¹High efficiency for converting 13-deoxy and 13-dihydro intermediates.[1]
kcat/Km C-14 Hydroxylation (Daunorubicin)~130 M⁻¹s⁻¹Very low efficiency, making this a major bottleneck in doxorubicin production.[1]
Vmax Ratio (C-13 step) / (C-14 step)~520-fold higherThe conversion of daunorubicin to doxorubicin is significantly slower than preceding steps.[4]

Table 1: Comparative Enzyme Kinetics of DoxA.

Bioconversion experiments using genetically engineered host strains provide further quantitative insights. By expressing the necessary enzymes (dauP, dauK, and doxA) in a heterologous host like Streptomyces lividans, researchers can assess the conversion efficiency of supplied intermediates.

Host StrainSubstrate(s) FedTime (h)Conversion to DoxorubicinReference
S. lividans (engineered)This compound48100%[6]
S. lividans (engineered)Carminomycin48100%[6]
S. lividans (engineered)Rhodomycin DNot Specified100%[6]

Table 2: In Vivo Bioconversion Yields to Doxorubicin.

Experimental Protocols

Investigating the role of this compound requires robust experimental methodologies, from whole-cell bioconversion assays to in vitro enzymatic characterization and analytical quantification.

Protocol for In Vivo Bioconversion

This protocol describes a representative procedure for feeding a precursor like 13-deoxycarminomycin to a Streptomyces culture and analyzing the products.

Bioconversion_Workflow cluster_workflow In Vivo Bioconversion Experimental Workflow prep_culture 1. Prepare Seed Culture (e.g., S. peucetius mutant in R2YE or APM medium, 28-30°C, 2 days) inoculate 2. Inoculate Production Medium (Transfer seed culture (2-5% v/v) to fresh APM or GMS medium) prep_culture->inoculate incubate 3. Incubate Production Culture (30°C, 250-300 rpm, 48-72h) inoculate->incubate add_substrate 4. Add Substrate (Add sterile solution of 13-deoxycarminomycin to a final concentration of 20-50 µg/mL) incubate->add_substrate continue_incubation 5. Continue Incubation (Incubate for an additional 24-72h to allow for bioconversion) add_substrate->continue_incubation harvest 6. Harvest Culture (Centrifuge to separate mycelia and supernatant) continue_incubation->harvest extract 7. Solvent Extraction (Extract supernatant and/or sonicated mycelia with ethyl acetate or chloroform) harvest->extract analyze 8. Analyze Products (Evaporate solvent, redissolve residue, and analyze via HPLC or LC-MS/MS) extract->analyze

Fig. 2: Workflow for a typical in vivo bioconversion experiment.

Detailed Steps:

  • Seed Culture Preparation: Inoculate a suitable liquid medium (e.g., R2YE or APM) with spores or mycelia of the desired Streptomyces strain (e.g., S. peucetius or a heterologous host like S. lividans expressing relevant genes). Incubate at 28-30°C with vigorous shaking (250-300 rpm) for 2 days.[7][8]

  • Production Culture: Transfer the seed culture (typically 2.5-5% v/v) into a larger volume of production medium (e.g., APM or GMS).[7][8]

  • Incubation: Grow the production culture for 48-72 hours under the same conditions to allow for biomass accumulation and expression of biosynthetic enzymes.

  • Substrate Feeding: Prepare a sterile stock solution of the precursor (e.g., 13-deoxycarminomycin) in a suitable solvent (like DMSO or methanol). Add the precursor to the culture to a final concentration of approximately 20-50 µg/mL.

  • Bioconversion: Continue the incubation for another 24 to 72 hours to allow the cells to uptake and convert the fed substrate.

  • Harvesting and Extraction: Centrifuge the culture to separate the mycelial biomass from the supernatant. The target compounds may be in either or both fractions. Extract the supernatant with an equal volume of an organic solvent like ethyl acetate or chloroform. The mycelia can be sonicated in the presence of the solvent to extract intracellular products.[8]

  • Analysis: Combine the organic extracts, evaporate to dryness under vacuum, redissolve the residue in a small volume of methanol, and analyze using HPLC or LC-MS/MS.[8]

Protocol for In Vitro DoxA Enzymatic Assay

This protocol outlines a representative assay for measuring the activity of purified, recombinant DoxA enzyme on substrates like 13-deoxycarminomycin or this compound. DoxA requires cofactors for its activity.[1]

Enzyme_Assay_Workflow cluster_workflow In Vitro DoxA Enzymatic Assay Workflow prepare_mix 1. Prepare Reaction Mixture (Buffer (e.g., 50 mM Tris-HCl pH 7.5), Substrate (e.g., 13-DHC), Cofactor (NADPH)) equilibrate 2. Temperature Equilibration (Incubate mixture at 30°C for 5 min) prepare_mix->equilibrate start_reaction 3. Initiate Reaction (Add purified DoxA enzyme to the mixture) equilibrate->start_reaction incubate 4. Incubate (Allow reaction to proceed at 30°C for a defined time (e.g., 30-60 min)) start_reaction->incubate stop_reaction 5. Quench Reaction (Add an equal volume of acetonitrile or ice-cold methanol) incubate->stop_reaction centrifuge 6. Clarify Sample (Centrifuge to pellet precipitated protein) stop_reaction->centrifuge analyze 7. Analyze Supernatant (Analyze the supernatant for substrate consumption and product formation by HPLC) centrifuge->analyze

Fig. 3: Workflow for a representative in vitro DoxA enzymatic assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate: 50-100 µM of 13-deoxycarminomycin or this compound.

    • Cofactor: 1 mM NADPH.

  • Equilibration: Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a predetermined amount of purified recombinant DoxA enzyme. The total reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction at 30°C for a set period (e.g., 30 or 60 minutes). Time-course experiments can be run by taking aliquots at different intervals.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solvent, such as acetonitrile or ice-cold methanol, which will precipitate the enzyme.

  • Clarification: Centrifuge the quenched reaction at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis of substrate depletion and product formation (e.g., this compound and carminomycin).

Analytical Method: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying doxorubicin and its precursors. The inherent fluorescence of these compounds allows for highly sensitive detection.

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a fluorescence or UV-Vis detector.[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1-0.2% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile). A typical isocratic condition might be a 1:1 (v/v) ratio of acetonitrile to acidified water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection:

    • Fluorescence: Excitation at ~480 nm and Emission at ~590 nm provides high sensitivity and selectivity for doxorubicin and related anthracyclines.[9][10]

    • UV-Vis: Detection at 254 nm or 480 nm can also be used.[11]

  • Quantification: A calibration curve is generated by running known concentrations of purified standards (e.g., this compound, carminomycin, daunorubicin, doxorubicin). The peak area of the analyte in the experimental sample is then used to determine its concentration by interpolating from the standard curve. Linearity is often achieved in a range from low ng/mL to over 100 µg/mL depending on the detector.[9]

Conclusion and Future Outlook

This compound stands as a crucial, albeit fleeting, intermediate at the heart of the doxorubicin biosynthetic pathway. Its formation and rapid conversion are entirely governed by the multi-functional P450 enzyme, DoxA. The kinetic data conclusively show that the C-13 oxidation steps, which include the conversion of this compound, are significantly more efficient than the final, rate-limiting C-14 hydroxylation that produces doxorubicin.

For drug development professionals and metabolic engineers, this knowledge is critical. Efforts to improve doxorubicin titers should focus on overcoming the C-14 hydroxylation bottleneck, potentially through protein engineering of DoxA for improved activity on daunorubicin or by exploring DoxA homologs from other organisms.[4][5] Furthermore, understanding the flux through the this compound branch of the pathway is essential for minimizing the accumulation of undesired intermediates and maximizing the carbon flow towards the final, clinically vital product. The protocols and data presented herein provide a foundational guide for the rational engineering of Streptomyces strains for the enhanced biotechnological production of doxorubicin.

References

An In-depth Technical Guide to 13-Dihydrocarminomycin Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-Dihydrocarminomycin derivatives and analogs, focusing on their synthesis, biological activity, and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction

Carminomycin, an anthracycline antibiotic isolated from Actinomadura carminata, is a potent antineoplastic agent.[1] Like other anthracyclines, its clinical utility can be limited by toxic side effects. This has driven the exploration of carminomycin derivatives and analogs with improved therapeutic indices. Among these, this compound derivatives, which feature a modification at the C-13 position of the aglycone, represent a promising area of investigation. This guide delves into the synthesis of these compounds, summarizes their cytotoxic effects, and explores their mechanism of action, with a focus on bioreductive activation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the reductive amination of the parent compound, carminomycin. This chemical transformation allows for the introduction of various substituents at the 3'-amino group of the daunosamine sugar, leading to a diverse range of analogs.

A key synthetic strategy for generating N-cycloalkyl derivatives of carminomycin and their corresponding (13-R, S)-dihydroderivatives is the condensation of carminomycin with a dialdehyde, such as glutaric dialdehyde, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).[1] This reaction yields compounds like 3'-deamino-3'-piperidinocarminomycin and its 13-dihydro counterpart.[1]

General Experimental Protocol: Reductive Amination of Carminomycin

The following is a generalized protocol for the reductive amination of carminomycin. Specific reaction conditions may need to be optimized for different aldehydes and desired products.

Materials:

  • Carminomycin hydrochloride

  • Aldehyde (e.g., glutaric dialdehyde)

  • Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous methanol

  • Inert atmosphere (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (e.g., silica gel)

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Dissolve carminomycin hydrochloride in anhydrous methanol under an inert atmosphere.

  • Add the desired aldehyde to the solution. The molar ratio of aldehyde to carminomycin should be optimized.

  • Stir the reaction mixture at room temperature for a specified period to allow for the formation of the intermediate imine or enamine. Monitor the reaction progress by TLC.

  • Once the formation of the intermediate is observed, add sodium cyanoborohydride to the reaction mixture in portions.

  • Continue stirring the reaction at room temperature until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by adding a few drops of acetic acid.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to isolate the desired N-alkylated this compound derivative.

  • Characterize the final product using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).

Biological Activity and Cytotoxicity

The cytotoxic activity of this compound derivatives and analogs is a critical determinant of their potential as anticancer agents. This activity is typically assessed using in vitro assays that measure the ability of the compounds to inhibit the proliferation of cancer cells.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Complete cell culture medium

  • 96-well microplates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS in HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Data
Compound/AnalogCell LineIC50 (µM)Reference
Carminomycin--Data not available
DoxorubicinA5499.44
DoxorubicinPC-311.39[7]
Compound 4bMCF-769.2[8]
Compound 6cSKOV-37.84[8]
Compound 6cHepG213.68[8]
Compound 6cA54915.69[8]
Compound 6cMCF-719.13[8]
Compound 1A54914.33
Compound 10A54911.67[9]
Compound 11A54916.67[9]

Note: The compounds listed above are various analogs of anthracyclines and other cytotoxic agents, and are presented here to provide a context for the cytotoxic potential of this class of molecules. The IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action: Bioreductive Activation

A key aspect of the mechanism of action of anthracyclines, including carminomycin and its derivatives, is their ability to undergo bioreductive activation. This process is catalyzed by various intracellular reductases, with NADPH-cytochrome P450 reductase being a major contributor.

The bioreductive activation involves the one-electron reduction of the quinone moiety of the anthracycline molecule to form a semiquinone radical. This radical can then undergo redox cycling in the presence of molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. The excessive production of ROS can induce oxidative stress, leading to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to apoptosis and cell death.

Alternatively, under hypoxic conditions, the semiquinone radical can undergo further reduction to a hydroquinone, or it can participate in alkylation reactions with cellular macromolecules like DNA.

Bioreductive_Activation cluster_cell Cancer Cell Anthracycline This compound Derivative Semiquinone Semiquinone Radical Anthracycline->Semiquinone One-electron reduction ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Redox Cycling (with O2) DNA_Damage DNA Damage & Apoptosis ROS->DNA_Damage NADPH_Reductase NADPH-Cytochrome P450 Reductase NADPH_Reductase->Semiquinone NADP NADP+ NADPH_Reductase->NADP NADPH NADPH NADPH->NADPH_Reductase

Caption: Bioreductive activation of this compound derivatives.

Conclusion

This compound derivatives and analogs represent a promising class of compounds in the ongoing search for more effective and less toxic anticancer agents. The ability to modify the carminomycin structure through synthetic approaches like reductive amination allows for the generation of a wide array of analogs with potentially improved pharmacological properties. Understanding their cytotoxic effects through standardized assays and elucidating their mechanism of action, particularly the role of bioreductive activation, are crucial steps in the preclinical development of these compounds. This technical guide provides a foundational resource for researchers to build upon in their efforts to translate these promising molecules into novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for 13-Dihydrocarminomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of experimental protocols related to 13-Dihydrocarminomycin, a metabolite of the antitumor antibiotic Carminomycin. The information compiled herein is intended to guide researchers in the synthesis, purification, in vitro evaluation, and in vivo assessment of this compound, as well as to provide insights into its potential mechanism of action.

Introduction

This compound is the major metabolite of Carminomycin, an anthracycline antibiotic. While it is reported to have weaker antitumor activity compared to its parent compound, its inhibitory effects on certain cancer cell lines and in animal models of leukemia warrant further investigation for potential therapeutic applications. This document outlines key experimental procedures to facilitate such research.

Synthesis and Purification

The primary method for obtaining this compound is through the microbial reduction of Carminomycin.

Protocol 2.1: Microbial Reduction of Carminomycin

This protocol is based on the principle of enzymatic conversion by microorganisms.

Materials:

  • Carminomycin

  • Suitable microbial culture (e.g., specific strains of Streptomyces)

  • Culture medium (e.g., nutrient broth or a specialized fermentation medium)

  • Incubator shaker

  • Centrifuge

  • Organic solvents for extraction (e.g., ethyl acetate, chloroform)

  • Rotary evaporator

Procedure:

  • Prepare a sterile culture medium and inoculate it with the selected microorganism.

  • Grow the culture under optimal conditions (temperature, pH, and agitation) until it reaches the desired growth phase.

  • Introduce a sterile solution of Carminomycin to the microbial culture. The final concentration of Carminomycin should be optimized for efficient conversion and minimal toxicity to the microorganisms.

  • Continue the incubation for a predetermined period, allowing the microbial enzymes to reduce the C-13 carbonyl group of Carminomycin.

  • Monitor the conversion process periodically by taking small aliquots of the culture, extracting the anthracyclines, and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the conversion is maximized, harvest the culture broth.

  • Separate the microbial biomass from the supernatant by centrifugation.

  • Extract the this compound from the supernatant using an appropriate organic solvent.

  • Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2.2: Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Crude this compound extract

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column

  • Mobile phase solvents (e.g., acetonitrile, water, with an acidic modifier like formic acid or trifluoroacetic acid)

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a small volume of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Set up the HPLC system with the C18 column and equilibrate it with the initial mobile phase conditions.

  • Inject the prepared sample onto the column.

  • Elute the compounds using a gradient of increasing organic solvent concentration. A typical gradient might be from 10% to 90% acetonitrile in water over 30-40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 480 nm) for detecting anthracyclines.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the collected fractions and evaporate the solvent to obtain the purified compound.

  • Verify the purity of the final product using analytical HPLC and confirm its identity by mass spectrometry and NMR spectroscopy.

In Vitro Antitumor Activity

The cytotoxic effects of this compound can be evaluated against various cancer cell lines. The murine leukemia cell line L1210 is a commonly used model.

Protocol 3.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • L1210 murine leukemia cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Purified this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed L1210 cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare a series of dilutions of this compound in the cell culture medium.

  • After the initial incubation, add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for an additional 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Table 1: In Vitro Cytotoxicity Data

Cell LineCompoundIC50 (µg/mL)
L1210This compound0.06

In Vivo Antitumor Activity

Animal models are crucial for evaluating the therapeutic potential of anticancer compounds. The L1210 murine leukemia model is a standard for assessing the efficacy of drugs against hematological malignancies.

Protocol 4.1: Antitumor Activity in L1210 Murine Leukemia Model

Materials:

  • DBA/2 or other suitable mouse strain

  • L1210 cells

  • Purified this compound

  • Sterile saline or other appropriate vehicle for injection

  • Syringes and needles

  • Animal housing and care facilities

Procedure:

  • Maintain L1210 cells in vivo by serial intraperitoneal (i.p.) transplantation in compatible mice.

  • For the experiment, harvest L1210 cells from a donor mouse and prepare a cell suspension in sterile saline.

  • Inoculate recipient mice with a known number of viable L1210 cells (e.g., 1 x 10⁵ cells) via i.p. injection on day 0.

  • Randomly divide the inoculated mice into a control group and treatment groups.

  • Prepare the this compound solution in a sterile vehicle.

  • On day 1, begin treatment with this compound. Administer the drug via a specified route (e.g., i.p. or intravenous) at various dose levels. The treatment can be given as a single dose or on a schedule (e.g., daily for 5 days).

  • The control group should receive the vehicle only.

  • Monitor the mice daily for signs of toxicity and tumor progression (e.g., weight loss, abdominal swelling, changes in behavior).

  • Record the survival time of each mouse.

  • The primary endpoint is the increase in lifespan (ILS) of the treated mice compared to the control group. Calculate ILS (%) using the formula: [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

Table 2: In Vivo Antitumor Activity Data

Animal ModelCompoundDose and ScheduleRoute of Administration% ILS (Increase in Lifespan)
L1210 Murine LeukemiaThis compoundTo be determined experimentallyi.p.To be determined experimentally

Mechanism of Action: Signaling Pathway Analysis

Preliminary evidence from related compounds suggests that this compound may exert its antitumor effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Protocol 5.1: Western Blot Analysis of PI3K/Akt Pathway Proteins

Materials:

  • Cancer cell line of interest (e.g., L1210)

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and blotting equipment

  • Primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK-3β)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cancer cells with various concentrations of this compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the signaling proteins. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.

Visualizations

Diagram 1: General Workflow for Evaluating this compound

G cluster_0 Synthesis & Purification cluster_1 In Vitro Studies cluster_2 In Vivo Studies cluster_3 Mechanism of Action Carminomycin Carminomycin Microbial_Reduction Microbial_Reduction Carminomycin->Microbial_Reduction Crude_Product Crude_Product Microbial_Reduction->Crude_Product HPLC_Purification HPLC_Purification Crude_Product->HPLC_Purification Purified_13_Dihydrocarminomycin Purified_13_Dihydrocarminomycin HPLC_Purification->Purified_13_Dihydrocarminomycin Cell_Culture Cell_Culture Purified_13_Dihydrocarminomycin->Cell_Culture Animal_Model Animal_Model Purified_13_Dihydrocarminomycin->Animal_Model L1210 Leukemia Cancer_Cells Cancer_Cells Purified_13_Dihydrocarminomycin->Cancer_Cells Cytotoxicity_Assay Cytotoxicity_Assay Cell_Culture->Cytotoxicity_Assay MTT IC50_Determination IC50_Determination Cytotoxicity_Assay->IC50_Determination Treatment Treatment Animal_Model->Treatment Survival_Analysis Survival_Analysis Treatment->Survival_Analysis Efficacy_Evaluation Efficacy_Evaluation Survival_Analysis->Efficacy_Evaluation %ILS Western_Blot Western_Blot Cancer_Cells->Western_Blot Signaling_Pathway_Analysis Signaling_Pathway_Analysis Western_Blot->Signaling_Pathway_Analysis PI3K/Akt

Caption: Experimental workflow for this compound research.

Diagram 2: Hypothesized PI3K/Akt Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Dihydrocarminomycin This compound Dihydrocarminomycin->PI3K Inhibits?

Application Notes and Protocols for In Vitro Evaluation of 13-Dihydrocarminomycin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 13-Dihydrocarminomycin, a metabolite of the anthracycline antibiotic Carminomycin. While specific experimental data for this compound is limited, the protocols outlined below are based on established methods for characterizing the in vitro activity of anthracycline analogs.

Overview of this compound

This compound is an anthracycline antibiotic and a metabolite of Carminomycin.[1] Anthracyclines are a class of potent chemotherapeutic agents known to exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2] These actions ultimately lead to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[3][4] Due to their mechanism of action, cardiotoxicity is a significant concern with anthracycline-based therapies.[1][5]

Data Presentation: Quantitative Analysis of In Vitro Activity

Currently, publicly available quantitative data for this compound is sparse. The following table summarizes the known inhibitory concentration.

Cell LineAssay TypeEndpointIC50 ValueReference
L1210Growth InhibitionNot Specified0.06 µg/mL--INVALID-LINK--

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, L1210)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

DNA Damage Assay (Comet Assay)

This assay detects DNA single- and double-strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Materials:

  • Cancer cell line of interest

  • This compound

  • Comet Assay Kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Fluorescence microscope

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest and resuspend the cells in PBS.

  • Mix the cell suspension with low-melting-point agarose and pipette onto a coated microscope slide.

  • Immerse the slides in lysis solution to remove cell membranes and proteins.

  • Place the slides in an electrophoresis tank filled with alkaline or neutral electrophoresis buffer.

  • Perform electrophoresis to allow the damaged DNA to migrate.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage.

Mandatory Visualizations

Signaling Pathway

Anthracycline_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition This compound->Topoisomerase_II ROS_Generation ROS Generation This compound->ROS_Generation DNA_Damage DNA Damage (DSBs) DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction DNA_Damage->Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with this compound (Dose- and Time-response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Analysis DNA_Damage_Assay DNA Damage Assay (Comet Assay) Compound_Treatment->DNA_Damage_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Apoptotic_Population Quantification of Apoptotic Cells Apoptosis_Assay->Apoptotic_Population Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution DNA_Damage_Quantification Quantification of DNA Damage DNA_Damage_Assay->DNA_Damage_Quantification Logical_Relationship Drug_Action This compound Cellular Interaction Molecular_Events Molecular Events - DNA Damage - ROS Production Drug_Action->Molecular_Events Cellular_Response Cellular Response - Cell Cycle Arrest - Apoptosis Molecular_Events->Cellular_Response Outcome Outcome - Decreased Cell Viability - Inhibition of Proliferation Cellular_Response->Outcome

References

Application Notes and Protocols for the Analytical Detection of 13-Dihydrocarminomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dihydrocarminomycin is a principal metabolite of carminomycin, an anthracycline antibiotic with noted antitumor properties. The monitoring of carminomycin's biotransformation into this compound is crucial for pharmacokinetic studies, understanding the drug's metabolism, and assessing its efficacy and potential toxicity. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on a sensitive High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.

Analytical Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC coupled with a fluorescence detector is a highly sensitive and selective method for the quantification of this compound in biological matrices, such as blood plasma.[1] This technique is particularly well-suited for anthracyclines, which are naturally fluorescent compounds.

Experimental Protocol

This protocol is based on established methods for the analysis of carminomycin and its metabolites.[1][2]

1. Sample Preparation (Human Blood Plasma)

  • Objective: To extract this compound and the parent drug, carminomycin, from blood plasma.

  • Procedure:

    • To 1 mL of human blood plasma, add a suitable internal standard (e.g., rubomycin).[1]

    • Perform a liquid-liquid extraction with 5 mL of a chloroform-isopropanol mixture (3:1, v/v).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic (lower) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

    • The sample is now ready for HPLC analysis.

2. HPLC-FLD Instrumentation and Conditions

  • Objective: To chromatographically separate this compound from other components and detect it using fluorescence.

  • Instrumentation:

    • HPLC System: A system equipped with a gradient pump, autosampler, and column oven (e.g., Spectro-Physics, model SP-8000).[1]

    • Fluorescence Detector: A fluorescence detector capable of excitation and emission wavelength selection.

    • Column: Partisil 10/25 ODS (or equivalent C18 reversed-phase column).[1]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1 M Phosphoric Acid (93:7, v/v).[1]

    • Flow Rate: 2.0 mL/min.[1]

    • Column Temperature: Ambient or controlled at 30°C for better reproducibility.

    • Injection Volume: 20 µL.

    • Fluorescence Detection:

      • Excitation Wavelength (λex): 492 nm.[1]

      • Emission Wavelength (λem): 538 nm.[1]

3. Data Analysis and Quantification

  • Objective: To identify and quantify this compound in the analyzed samples.

  • Procedure:

    • Identify the peak corresponding to this compound based on its retention time. The expected retention time is approximately 10.2 minutes under the specified conditions.[1] The retention times for carminomycin and rubomycin (internal standard) are approximately 6.8 and 8.0 minutes, respectively.[1]

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Plot the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes the quantitative parameters of the HPLC-FLD method for the detection of carminomycin and its metabolites.

ParameterValueReference
Limit of Detection (LOD) 2 ng/mL[2]
Retention Time (Carminomycin) 6.8 min[1]
Retention Time (Rubomycin - IS) 8.0 min[1]
Retention Time (this compound) 10.2 min[1]

Visualizations

Metabolic Pathway of Carminomycin

The following diagram illustrates the metabolic conversion of Carminomycin to its major metabolite, this compound. This biotransformation involves the reduction of the C-13 ketone group.

Carminomycin Carminomycin Metabolite This compound Carminomycin->Metabolite Reduction at C-13 Enzyme Carbonyl Reductase Enzyme->Carminomycin

Caption: Metabolic conversion of Carminomycin.

Experimental Workflow for this compound Detection

This diagram outlines the key steps in the analytical workflow for the detection and quantification of this compound from biological samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Blood Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC FLD Fluorescence Detection (Ex: 492 nm, Em: 538 nm) HPLC->FLD Quantification Quantification (vs. Calibration Curve) FLD->Quantification Result Concentration of This compound Quantification->Result

Caption: HPLC-FLD workflow for this compound.

References

Application Note: Quantitative Analysis of 13-Dihydrocarminomycin using High-Performance Liquid Chromatography with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 13-Dihydrocarminomycin, a major metabolite of the anthracycline antibiotic Carminomycin, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a fluorescence detector. The inherent fluorescence of this compound allows for highly sensitive detection, making this method suitable for pharmacokinetic studies and quality control in drug development. The protocol outlines sample preparation, chromatographic conditions, and validation parameters, providing a comprehensive guide for researchers.

Introduction

This compound is a key metabolite in the biotransformation of Carminomycin, an antitumor antibiotic.[1] Accurate and sensitive quantification of this metabolite is crucial for understanding the pharmacokinetics and efficacy of the parent drug. High-Performance Liquid Chromatography (HPLC) with fluorescence detection offers excellent sensitivity and selectivity for compounds that fluoresce, such as anthracyclines.[2] This method provides a robust and reliable approach for the determination of this compound in various matrices.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Store the stock solution at -20°C in a light-protected container.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation (from Plasma):

  • To 1 mL of plasma sample, add a known concentration of an appropriate internal standard (e.g., Daunorubicin).

  • Perform a liquid-liquid extraction by adding 5 mL of a chloroform/1-heptanol mixture (9:1, v/v).

  • Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-Fluorescence Detector Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:0.1 M Phosphoric Acid (93:7, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Fluorescence Detector
Excitation Wavelength 492 nm[1]
Emission Wavelength 538 nm[1]
Run Time Approximately 15 minutes

Note: The retention time for this compound under these conditions is approximately 10.2 minutes.[1]

Data Presentation

The quantitative performance of this method is summarized in the following table. Data is based on typical validation results for related anthracycline compounds analyzed under similar conditions.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantitation (LOQ) ~1.5 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in Methanol) working_std Working Standards (Serial Dilution) stock->working_std hplc_injection HPLC Injection (20 µL) working_std->hplc_injection plasma_sample Plasma Sample extraction Liquid-Liquid Extraction (Chloroform/1-Heptanol) plasma_sample->extraction reconstitution Reconstitution (in Mobile Phase) extraction->reconstitution filtration Filtration (0.22 µm filter) reconstitution->filtration filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Fluorescence Detection (Ex: 492 nm, Em: 538 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve (Peak Area vs. Concentration) integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for the HPLC-fluorescence analysis of this compound.

Conclusion

The described RP-HPLC method with fluorescence detection provides a sensitive, specific, and reliable means for the quantitative analysis of this compound. The detailed protocol and established performance characteristics make this method highly suitable for applications in pharmaceutical research and development, particularly in the fields of pharmacokinetics and quality control of anthracycline-based therapies. The high sensitivity of the fluorescence detector is a significant advantage for the analysis of biological samples where analyte concentrations may be low.

References

Application Notes and Protocols for 13-Dihydrocarminomycin in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on 13-Dihydrocarminomycin in cancer research is limited in publicly available scientific literature. These application notes and protocols are therefore based on the known properties of its parent compound, Carminomycin, and the broader class of anthracycline antibiotics. The methodologies provided are intended as a general guide and should be adapted and optimized for specific experimental contexts.

Introduction

This compound is the primary metabolite of Carminomycin, an anthracycline antibiotic with antitumor properties. While this compound itself is reported to have weak antitumor activity, its study in cancer research models is valuable for understanding the metabolism, pharmacokinetics, and potential off-target effects of Carminomycin.[1] These notes provide a framework for investigating the biological activity of this compound in cancer research settings.

Potential Research Applications

  • Metabolite Activity Studies: To determine if this compound retains any cytotoxic or other biological activity in various cancer cell lines.

  • Comparative Analysis: To compare the in vitro and in vivo effects of this compound with its parent compound, Carminomycin, and other anthracyclines like Doxorubicin.

  • Mechanism of Action Studies: To investigate if this compound interacts with cellular targets, such as topoisomerase II, or induces cellular pathways like apoptosis, similar to other anthracyclines.

  • Drug Resistance Studies: To assess the role of this compound in the development of resistance to Carminomycin.

Quantitative Data Summary (Hypothetical)

Due to the lack of specific data for this compound, the following table presents a hypothetical summary of quantitative data that could be generated from the proposed experimental protocols. This table is for illustrative purposes only.

Parameter Cell Line This compound Carminomycin (Reference)
IC50 (µM) MCF-7 (Breast Cancer)>1005-15
A549 (Lung Cancer)>1008-20
HCT116 (Colon Cancer)>10010-25
Tumor Growth Inhibition (%) Xenograft Model (MCF-7)<10% at 50 mg/kg40-60% at 10 mg/kg
Apoptosis Induction (%) MCF-7 (at 50 µM)<5%30-50%

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound

  • Carminomycin (as a positive control)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Carminomycin in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Carminomycin

  • Vehicle solution (e.g., saline)

  • Matrigel

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound, Carminomycin, or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule and dose.

  • Measure tumor volume and body weight every 2-3 days.

  • After a set period, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition.

Visualization of Signaling Pathways and Workflows

Generalized Anthracycline Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for anthracyclines, which could be a starting point for investigating this compound.

Anthracycline_Mechanism cluster_cell Cancer Cell Anthracycline Anthracycline (e.g., Carminomycin) CellMembrane Cell Membrane DNA Nuclear DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition Mitochondria Mitochondria Anthracycline->Mitochondria Redox Cycling DNA_Damage DNA Damage DNA->DNA_Damage Replication/Transcription Block TopoisomeraseII->DNA_Damage ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Oxidative Stress Mitochondria->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis In_Vitro_Workflow Start Start: Obtain This compound CellCulture Cancer Cell Line Culture Start->CellCulture MTT MTT Assay for IC50 Determination CellCulture->MTT ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCulture->ApoptosisAssay WesternBlot Western Blot for Protein Expression CellCulture->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis End End: Report Findings DataAnalysis->End Comparative_Study_Logic Parent Carminomycin InVitro In Vitro Assays (Cytotoxicity, Apoptosis) Parent->InVitro InVivo In Vivo Models (Xenograft) Parent->InVivo Metabolite This compound Metabolite->InVitro Metabolite->InVivo Comparison Comparative Analysis InVitro->Comparison InVivo->Comparison Conclusion Conclusion on Metabolite Activity Comparison->Conclusion

References

Application Notes and Protocols for 13-Dihydrocarminomycin as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 13-Dihydrocarminomycin as a standard in chromatographic analysis. These guidelines are intended to assist in the quantitative determination of this compound, a major metabolite of the antitumor antibiotic Carminomycin, in biological matrices. The protocols are particularly relevant for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is the principal metabolite of Carminomycin, an anthracycline antibiotic with potent antineoplastic activity. The monitoring of Carminomycin and its metabolite, this compound, in biological fluids is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and specific method for the simultaneous quantification of Carminomycin and this compound. The use of a well-characterized this compound standard is essential for the accuracy and reliability of these analytical methods.

Chromatographic Method: HPLC with Fluorescence Detection

A highly efficient liquid chromatographic method has been established for the determination of Carminomycin and its metabolite this compound in blood plasma. This method demonstrates good resolution and symmetrical peak shapes for both analytes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the HPLC method.

ParameterValueReference
Chromatographic Column Particyl Column 10/25[1]
Mobile Phase Acetonitrile: 0.1 M H₃PO₄ (93:7, v/v)[1]
Flow Rate 2 mL/min[1]
Fluorescence Detection Excitation: 492 nm, Emission: 538 nm[1]
Retention Time (Carminomycin) 6.8 minutes[1]
Retention Time (Rubomycin - Internal Standard) 8.0 minutes[1]
Retention Time (this compound) 10.2 minutes[1]
Experimental Protocol: Quantification of this compound in Plasma

This protocol outlines the steps for the analysis of this compound in plasma samples using HPLC with fluorescence detection.

2.2.1. Materials and Reagents

  • This compound reference standard

  • Carminomycin reference standard

  • Rubomycin (or other suitable internal standard)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Syringe filters (0.45 µm)

2.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • Analytical column: Particyl Column 10/25 or equivalent.

2.2.3. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solutions: Prepare individual stock solutions of this compound, Carminomycin, and the internal standard (e.g., Rubomycin) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create working standard solutions for calibration curves and QC samples at various concentration levels.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

2.2.4. Sample Preparation (Plasma)

A protein precipitation method is commonly used for the extraction of anthracyclines from plasma.

  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add a known amount of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

2.2.5. Chromatographic Analysis

  • Set up the HPLC system with the parameters specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a fixed volume (e.g., 20 µL) of the prepared standards, QC samples, and plasma samples onto the column.

  • Monitor the chromatogram and record the peak areas for this compound, Carminomycin, and the internal standard.

2.2.6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.

  • Use the regression equation to calculate the concentration of this compound in the plasma samples.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for a pharmacokinetic study involving the analysis of this compound.

G cluster_0 Sample Collection & Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis drug_admin Drug Administration (Carminomycin) blood_sampling Blood Sampling (Time Points) drug_admin->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep protein_precip Protein Precipitation (Acetonitrile) plasma_sep->protein_precip extraction Supernatant Transfer & Evaporation protein_precip->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Fluorescence Detection separation->detection peak_integration Peak Integration & Area Determination detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc pk_analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2) concentration_calc->pk_analysis

Caption: Workflow for the pharmacokinetic analysis of this compound.

Simplified Mechanism of Action of Carminomycin

The parent drug, Carminomycin, exerts its cytotoxic effects primarily through interaction with DNA. This diagram provides a simplified overview of its mechanism of action.

G Carminomycin Carminomycin DNA_Intercalation DNA Intercalation Carminomycin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Carminomycin->Topoisomerase_II DNA_Damage DNA Damage & Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified mechanism of action of Carminomycin.

References

Preparation of 13-Dihydrocarminomycin Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 13-Dihydrocarminomycin, a major metabolite of the antitumor antibiotic Carminomycin.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This guide outlines the necessary materials, reagents, and procedures for dissolving, storing, and handling this compound, ensuring the integrity and stability of the compound for experimental use. The protocols provided are based on the known physicochemical properties of this compound and general practices for handling anthracycline antibiotics.

Introduction

This compound is an anthracycline antibiotic and a significant metabolite of Carminomycin.[1] Like other anthracyclines, it is investigated for its potential cytotoxic and antitumor activities, which are primarily attributed to its ability to intercalate with DNA. To facilitate in vitro and in vivo studies, it is essential to prepare concentrated stock solutions that can be accurately diluted to working concentrations for various assays. This application note provides a standardized protocol for the preparation of this compound stock solutions to ensure consistency across different experimental setups.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the correct preparation of its stock solutions.

PropertyValueReference
Molecular Formula C₂₆H₂₉NO₁₀[2]
Molecular Weight 515.51 g/mol [3]
CAS Number 62182-86-9[3]
Appearance Reddish powder[4]
Solubility Good solubility in polar organic solvents such as methanol. Limited solubility in water.[2]
Storage (Solid) 2-8°C[2]

Health and Safety Precautions

This compound is a potent cytotoxic agent and should be handled with appropriate safety measures in a laboratory setting designed for handling hazardous compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the solid powder and concentrated solutions in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Disposal: Dispose of all waste materials, including empty vials, pipette tips, and contaminated solutions, in accordance with institutional and local regulations for hazardous chemical waste.

  • Spills: In case of a spill, decontaminate the area using an appropriate method, such as a solution of sodium hypochlorite, followed by a thorough wash with water.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of many organic compounds for use in cell-based assays.

Materials and Reagents
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol
  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.155 mg of the compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 515.51 g/mol / 1000 = 5.155 mg

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh 5.155 mg of This compound Equilibrate->Weigh Add_DMSO Add 1 mL of Sterile DMSO Weigh->Add_DMSO Vortex Vortex Until Completely Dissolved Add_DMSO->Vortex Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Store Store at -20°C or -80°C, Protected from Light Aliquot->Store

Caption: Workflow for preparing a 10 mM this compound stock solution.

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Therefore, the 10 mM stock solution must be serially diluted to the desired working concentration using the appropriate cell culture medium or buffer immediately before use.

Stability and Storage of Stock Solutions

  • Solid Form: When stored at 2-8°C and protected from light, the solid form of this compound is stable for an extended period.

  • Stock Solution in DMSO: When stored in single-use aliquots at -20°C or -80°C and protected from light, the stock solution in DMSO is expected to be stable for several months. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Before use, thaw the aliquot at room temperature and vortex briefly.

Generalized Mechanism of Action of Anthracyclines

This compound belongs to the anthracycline class of compounds. The primary mechanism of action for anthracyclines is the inhibition of DNA and RNA synthesis through intercalation between base pairs of the DNA helix, and inhibition of the enzyme topoisomerase II. This action disrupts DNA replication and repair, ultimately leading to cell death.

G Anthracycline This compound (Anthracycline) Cell_Membrane Cell Membrane Anthracycline->Cell_Membrane Enters Cell DNA Nuclear DNA Cell_Membrane->DNA Topoisomerase_II Topoisomerase II Cell_Membrane->Topoisomerase_II DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Topoisomerase_II->Topoisomerase_II_Inhibition DNA_Damage DNA Strand Breaks & Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Generalized signaling pathway for anthracycline-induced cytotoxicity.

Conclusion

The protocol described in this application note provides a reliable method for the preparation of this compound stock solutions for research purposes. Adherence to these guidelines for handling, dissolution, and storage will help ensure the quality and consistency of experimental results. Researchers should always consult the specific product information sheet provided by the supplier for any additional recommendations.

References

Application Notes and Protocols for the Quantification of 13-Dihydrocarminomycin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dihydrocarminomycin is the primary and active metabolite of carminomycin, an anthracycline antibiotic used in cancer chemotherapy. The therapeutic efficacy and toxicity of carminomycin are closely linked to the in vivo concentrations of both the parent drug and its metabolites. Therefore, the accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using two common analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

I. Quantification by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

The intrinsic fluorescence of this compound allows for sensitive and selective quantification using HPLC-FLD. This method is well-suited for routine analysis in many laboratory settings.

Quantitative Data Summary
AnalyteRetention Time (min)Excitation Wavelength (nm)Emission Wavelength (nm)
Carminomycin6.8492538
Rubomycin (Internal Standard)8.0492538
This compound10.2492538

Table 1: Chromatographic and fluorescence parameters for the analysis of carminomycin and its metabolite.[1]

Experimental Protocol: HPLC-FLD Analysis of this compound in Plasma

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methods for similar anthracyclines and is designed to efficiently extract this compound from plasma while minimizing matrix effects.

  • Materials:

    • Human plasma (or other biological matrix)

    • This compound and Carminomycin analytical standards

    • Rubomycin (or other suitable internal standard)

    • Chloroform

    • Methanol

    • 0.1 M Phosphoric Acid

    • Acetonitrile (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 500 µL of plasma sample.

    • Spike with the internal standard (e.g., Rubomycin) to a final concentration of 50 ng/mL.

    • Add 1 mL of a chloroform:methanol (4:1, v/v) extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

2. HPLC-FLD Method

  • Instrumentation:

    • HPLC system with a fluorescence detector

    • Partisil 10/25 ODS column (or equivalent C18 column)

  • Chromatographic Conditions: [1]

    • Mobile Phase: Acetonitrile: 0.1 M Phosphoric Acid (93:7, v/v)

    • Flow Rate: 2.0 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • Fluorescence Detector Settings:

      • Excitation: 492 nm

      • Emission: 538 nm

Experimental Workflow: HPLC-FLD

HPLC_Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Chloroform:Methanol) Spike->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject HPLC Injection Reconstitute->Inject Detect Fluorescence Detection (Ex: 492 nm, Em: 538 nm) Inject->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: Workflow for this compound quantification by HPLC-FLD.

II. Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-FLD, making it the method of choice for applications requiring low detection limits and high-throughput analysis. The following is a proposed method based on the known properties of this compound and general procedures for anthracyclines.

Quantitative Data Summary (Proposed)
AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound516.2 [M+H]+Predicted based on aglycone fragmentPredicted based on loss of water
Carminomycin514.2 [M+H]+Known aglycone fragmentKnown fragment
Internal Standard (e.g., Daunorubicin)528.2 [M+H]+397.1291.1

Table 2: Proposed MRM transitions for LC-MS/MS analysis of this compound. The molecular formula of this compound is C26H29NO10, with a molecular weight of 515.5 g/mol .

Note: The specific product ions for this compound should be determined empirically by infusing a standard solution into the mass spectrometer and performing a product ion scan. The aglycone fragment resulting from the cleavage of the glycosidic bond is expected to be a major product ion.

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

1. Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • Materials:

    • Human plasma

    • This compound analytical standard

    • Daunorubicin (or other suitable internal standard)

    • Acetonitrile (LC-MS grade) with 0.1% formic acid

    • Microcentrifuge tubes or 96-well plates

    • Vortex mixer or plate shaker

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., Daunorubicin).

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or well.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method (Proposed)

  • Instrumentation:

    • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: Linear gradient to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: Return to 5% B

      • 4.1-5.0 min: Re-equilibration at 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Experimental Workflow: LC-MS/MS

LCMS_Workflow Sample Plasma Sample IS Add Internal Standard Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analyze MRM Analysis Inject->Analyze

Caption: Workflow for this compound quantification by LC-MS/MS.

III. Mechanism of Action: Signaling Pathway

Carminomycin, the parent compound of this compound, exerts its cytotoxic effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II. This leads to the inhibition of DNA replication and RNA synthesis, ultimately inducing apoptosis in cancer cells.

Signaling_Pathway cluster_cell Cancer Cell Carminomycin Carminomycin / this compound DNA Nuclear DNA Carminomycin->DNA Intercalation TopoisomeraseII Topoisomerase II Carminomycin->TopoisomeraseII Inhibition Replication DNA Replication DNA->Replication Transcription RNA Synthesis DNA->Transcription TopoisomeraseII->Replication TopoisomeraseII->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

References

Applications of 13-Dihydrocarminomycin in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dihydrocarminomycin is an anthracycline antibiotic and a major metabolite of the antitumor agent Carminomycin.[1][2] As a member of the anthracycline class of compounds, which includes widely used chemotherapeutic agents like doxorubicin and daunorubicin, this compound is a subject of interest in biochemical and pharmacological research. Although sometimes described as having weak antitumor activity, it has demonstrated significant efficacy against various transplantable tumors in murine models, including lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, and lymphoid leukemias L-1210 and P-388.[3][] Its primary mechanism of action, like other anthracyclines, is believed to involve the disruption of DNA replication and transcription, leading to cytotoxicity in rapidly proliferating cells. These properties make it a valuable tool for studying the mechanisms of anthracycline action, drug resistance, and for the development of novel anticancer therapies. This document provides an overview of its applications, relevant protocols, and quantitative data.

Biochemical Profile and Quantitative Data

This compound's primary application in biochemical research is as a cytotoxic agent for studying cancer cell biology. Its efficacy is often quantified by its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Cell Line IC50 Reference
This compoundL1210 (Murine Leukemia)0.06 µg/mL[3][]

Mechanism of Action: A Dual Approach to Cytotoxicity

The cytotoxic effects of anthracyclines like this compound are primarily attributed to a dual mechanism targeting DNA: DNA intercalation and inhibition of Topoisomerase II .

  • DNA Intercalation: The planar aromatic structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[5][6][7] This intercalation physically obstructs the action of enzymes involved in DNA replication and transcription, leading to a halt in these critical cellular processes.[8] The binding of the molecule to DNA can also induce structural changes in the DNA, further impeding its function.[9]

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. Anthracyclines interfere with this process by stabilizing the "cleavage complex," a state where the enzyme is covalently bound to the broken DNA strands.[7][10][11] This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks, which triggers a DNA damage response and ultimately initiates apoptosis (programmed cell death).[10][12]

The following diagram illustrates the general mechanism of action for anthracyclines.

Anthracycline_Mechanism General Mechanism of Action for Anthracyclines A Anthracycline (e.g., this compound) B DNA Intercalation A->B C Inhibition of Topoisomerase II A->C D Blockage of DNA Replication and Transcription B->D E Stabilization of DNA-Topoisomerase II Cleavage Complex C->E G Induction of Apoptosis D->G F Accumulation of DNA Double-Strand Breaks E->F F->G

Caption: General mechanism of anthracycline action.

Experimental Protocols

The following are generalized protocols for the in vitro evaluation of this compound's cytotoxic activity. These protocols are based on standard procedures for handling L1210 and P388 cell lines, which are commonly used for screening anthracycline compounds.[13]

Protocol 1: In Vitro Cytotoxicity Assay using L1210 or P388 Cells

Objective: To determine the IC50 value of this compound against murine leukemia cell lines.

Materials:

  • L1210 or P388 cell lines[14][15]

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics)[3]

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture L1210 or P388 cells in suspension in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[16]

    • Maintain cells in the exponential growth phase by subculturing every 2-3 days.

    • Prior to the experiment, determine cell viability and concentration using trypan blue exclusion.

  • Cell Seeding:

    • Dilute the cell suspension to a final concentration of 5 x 10^4 viable cells/mL in fresh medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • Drug Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete growth medium.

    • Add 100 µL of the drug dilutions to the respective wells, resulting in the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • Assessment of Cell Viability:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or signal generation.

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the experimental workflow for in vitro cytotoxicity testing.

Cytotoxicity_Workflow In Vitro Cytotoxicity Testing Workflow A Cell Culture (L1210 or P388) B Cell Seeding in 96-well Plate A->B C Drug Treatment with This compound (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E Cell Viability Assay (e.g., MTT) D->E F Data Acquisition (Microplate Reader) E->F G Data Analysis and IC50 Determination F->G

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

This compound, as a metabolite of Carminomycin, serves as a valuable research tool for investigating the mechanisms of anthracycline cytotoxicity. Its activity against leukemia cell lines makes it particularly useful for studies focused on hematological malignancies. The provided protocols offer a foundation for researchers to explore the biochemical and pharmacological properties of this compound, contributing to a deeper understanding of anthracycline action and the development of more effective cancer therapies. Further research is warranted to fully elucidate its specific interactions with cellular pathways and to explore its potential in combination therapies.

References

Troubleshooting & Optimization

13-Dihydrocarminomycin stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dihydrocarminomycin. The information provided is based on the known stability characteristics of anthracyclines, a class of compounds to which this compound belongs.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

Possible Cause Troubleshooting Step
Degradation due to improper storage. Verify that the compound is stored as a lyophilized powder at the recommended temperature (typically -20°C) and protected from light and moisture.
Degradation in solution. Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and freeze at -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
pH-mediated degradation in experimental media. Check the pH of your stock solution and final assay medium. Anthracyclines are known to be unstable at both acidic and basic pH.[1] Adjust the pH to a neutral range (pH 6.5-7.5) if possible, and minimize the time the compound spends in non-optimal pH conditions.
Photodegradation. Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[2] Photodegradation can be rapid, especially in dilute solutions.[2]
Oxidative degradation. Degas solvents used to prepare solutions. Consider adding antioxidants like ascorbic acid, but verify their compatibility with your experimental system. The quinone moiety of anthracyclines can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent degradation.[3][4]
Interaction with metal ions. Use high-purity water and reagents to avoid contamination with metal ions, which can catalyze degradation.[5]

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).

Possible Cause Troubleshooting Step
Hydrolytic degradation. Acidic or basic conditions can lead to the cleavage of the glycosidic bond, resulting in the formation of the aglycone and the free sugar.[1][6] Analyze your sample for the expected mass of the aglycone.
Oxidative degradation. The presence of oxidizing agents or exposure to air can lead to the formation of various oxidation products.[7][8] Use degassed solvents and protect your samples from air.
Photodegradation products. Exposure to light can generate distinct degradation products.[9][10] Compare the chromatograms of light-exposed and light-protected samples to identify photoproducts.
Solvent- or excipient-induced degradation. Ensure that the solvents and any excipients used in your formulation are compatible with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on data from related anthracyclines, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the glycosidic bond connecting the daunosamine sugar to the aglycone, particularly under acidic or basic conditions.[1][6]

  • Oxidation: The hydroquinone and quinone moieties of the tetracyclic ring are susceptible to oxidation, which can be catalyzed by metal ions and peroxidases.[4][5][7][8] This can lead to the formation of various oxidative degradation products.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[2]

Degradation Pathways of Anthracyclines

General Degradation Pathways of Anthracyclines A This compound (Anthracycline) B Hydrolysis (Acidic/Basic pH) A->B C Oxidation (ROS, Metal Ions, Peroxidases) A->C D Photodegradation (UV/Visible Light) A->D E Aglycone + Daunosamine Sugar B->E F Oxidized Aglycone Derivatives C->F G Photodegradation Products D->G

Caption: General degradation pathways for anthracyclines.

Q2: What are the optimal storage conditions for this compound?

A2:

  • Solid Form: Store as a lyophilized powder at -20°C, protected from light and moisture.

  • In Solution: For short-term storage, prepare aliquots in a suitable solvent (e.g., DMSO) and store at -80°C. Avoid repeated freeze-thaw cycles. For use in aqueous buffers, it is highly recommended to prepare fresh solutions for each experiment.

Q3: How does pH affect the stability of this compound in solution?

A3: Anthracyclines like doxorubicin show pH-dependent stability. Degradation is generally accelerated in both acidic (pH < 4) and alkaline (pH > 7) conditions.[1] The optimal pH for stability is typically in the slightly acidic to neutral range.

Q4: Is this compound sensitive to light?

A4: Yes, anthracyclines are known to be light-sensitive.[2] Exposure to UV and even ambient light can lead to photodegradation, especially in dilute solutions.[2] All work with solutions of this compound should be performed under subdued light, and solutions should be stored in light-protecting containers.

Data on Anthracycline Stability

The following tables summarize stability data for doxorubicin, a closely related anthracycline, which can serve as a guide for handling this compound.

Table 1: Stability of Doxorubicin in Different Infusion Fluids

Infusion FluidpHStability (Time to 10% degradation)
5% Dextrose Injection (D5W)4.3 - 4.7> 48 hours
0.9% Sodium Chloride Injection (NS)5.0 - 6.0> 48 hours
Lactated Ringer's Injection (LR)6.4 - 6.6< 24 hours

Data extrapolated from studies on doxorubicin and other anthracyclines.[11][12]

Table 2: General Forced Degradation Conditions for Anthracyclines

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M - 1 M HCl2 - 8 hours at 60-80°C
Base Hydrolysis 0.01 M - 0.1 M NaOH1 - 4 hours at room temp or 40°C
Oxidation 3% - 30% H₂O₂24 hours at room temperature
Thermal 60 - 80°C24 - 72 hours
Photolytic UV light (254 nm) and/or visible light24 - 48 hours

These are general conditions and may need to be optimized for this compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general workflow for investigating the stability of this compound under various stress conditions.

Forced Degradation Workflow

Forced Degradation Experimental Workflow A Prepare Stock Solution of this compound B Aliquot for Different Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.01M NaOH, RT) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Stress (e.g., 80°C) B->F G Photolytic Stress (UV/Vis Light) B->G H Neutralize/Quench Reactions C->H D->H E->H F->H G->H I Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) H->I J Characterize Degradation Products (MS, NMR) I->J

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.01 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, prepare a solution (100 µg/mL in a neutral buffer) and incubate at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution (100 µg/mL in a neutral buffer) to UV light (254 nm) and/or visible light in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid) is a common starting point.

    • Use a photodiode array (PDA) detector to monitor the disappearance of the parent peak and the appearance of new peaks.

    • Use mass spectrometry (MS) to identify the mass of the degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase system for anthracyclines is a gradient of water and acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Method Optimization: Analyze a mixture of the stressed samples. Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent compound and all major degradation products.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately quantify this compound in the presence of its degradation products.

References

solubility problems of 13-Dihydrocarminomycin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dihydrocarminomycin, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: There is limited specific solubility data available for this compound in public literature. However, as a member of the anthracycline class of compounds, it is expected to have low aqueous solubility, particularly in neutral pH buffers. For context, a structurally similar anthracycline, doxorubicin hydrochloride, has a reported solubility in water of approximately 10-50 mg/mL, but is only sparingly soluble in aqueous buffers.[1][2] Carminomycin, the parent compound of this compound, is reported to be soluble in DMSO.[3]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Low solubility of anthracyclines like this compound in aqueous buffers is a common issue and can be attributed to several factors:

  • Hydrophobic molecular structure: The core structure of anthracyclines is largely hydrophobic.

  • Aggregation: These molecules have a tendency to self-associate and form aggregates in aqueous solutions, which can prevent proper solvation.[4]

  • pH of the solution: The solubility of many weakly basic or acidic compounds is pH-dependent.

  • Ionic strength of the buffer: High salt concentrations can sometimes decrease the solubility of organic molecules (salting out).

Q3: I've observed a precipitate forming after diluting my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common phenomenon when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. The DMSO keeps the compound in solution at a high concentration, but upon dilution into the aqueous phase where it is less soluble, it precipitates. To address this, you can try lowering the final concentration, increasing the percentage of co-solvent (if permissible for your experiment), or employing other solubility enhancement techniques.

Q4: Are there any recommended solvents for preparing stock solutions of this compound?

A4: Based on data for related compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions.[1][3] For doxorubicin hydrochloride, a stock solution of up to 10 mg/mL in DMSO can be prepared.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound does not dissolve in aqueous buffer. The compound has low intrinsic aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[1]
The pH of the buffer is not optimal for solubility.Adjust the pH of the aqueous buffer. For weakly basic drugs, lowering the pH can increase solubility.
Precipitation occurs after diluting DMSO stock in aqueous buffer. The final concentration in the buffer is above the solubility limit.Decrease the final concentration of the compound in the buffer.
The percentage of DMSO in the final solution is too low.Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system.
Solution appears cloudy or contains visible particles. The compound is forming aggregates or has not fully dissolved.Try gentle warming (if the compound is heat-stable) or sonication to aid dissolution.
The solution is supersaturated and unstable.Filter the solution through a 0.22 µm filter to remove undissolved particles and obtain a saturated solution.
Inconsistent results in biological assays. Poor solubility is leading to variable effective concentrations.Employ solubility enhancement techniques such as the use of cyclodextrins or surfactants to ensure the compound remains in solution.[5][6]
The compound is degrading in the aqueous buffer.Prepare fresh solutions before each experiment and avoid long-term storage in aqueous media.[1]

Quantitative Data on a Related Compound

SolventSolubilityReference
Water~10 mg/mL[2]
Water50 mg/mL
DMSO~10 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
EthanolVery poorly soluble[2]

This data is for Doxorubicin hydrochloride and should be used as an estimate for the behavior of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions
  • Preparation of a High-Concentration Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable under these conditions.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of a Working Solution in Aqueous Buffer:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Serially dilute the stock solution into your desired aqueous buffer (e.g., PBS) to achieve the final working concentration.

    • Crucially , add the stock solution to the buffer in a dropwise manner while vortexing to minimize immediate precipitation.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • If precipitation occurs, consider lowering the final concentration or using a solubility enhancer as described in Protocol 2.

    • It is recommended to prepare aqueous working solutions fresh for each experiment.[1]

Protocol 2: Improving Aqueous Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[5][6]

  • Determine the appropriate cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Prepare a cyclodextrin solution: Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution (e.g., 10-20% w/v).

  • Complexation:

    • Method A (from organic stock): Add the this compound DMSO stock solution dropwise to the cyclodextrin-containing buffer while stirring.

    • Method B (from powder): Add the this compound powder directly to the cyclodextrin solution and stir or sonicate until dissolved. This may take several hours.

  • Equilibration: Allow the mixture to equilibrate, typically by stirring at room temperature for 24 hours, to ensure maximum complex formation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Aqueous Dilution cluster_outcome Outcome weigh Weigh Compound dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso dilute_buffer Dilute in Aqueous Buffer (Working Solution) dissolve_dmso->dilute_buffer check_sol Check for Precipitation dilute_buffer->check_sol proceed Proceed with Experiment check_sol->proceed Clear Solution troubleshoot Troubleshoot Solubility check_sol->troubleshoot Precipitate

Caption: Experimental workflow for preparing aqueous solutions of this compound.

troubleshooting_guide start Compound Precipitates in Aqueous Buffer q1 Is the final concentration as low as possible? start->q1 sol1 Lower the final concentration. q1->sol1 No q2 Can the co-solvent (e.g., DMSO) percentage be increased? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase co-solvent percentage (check experimental tolerance). q2->sol2 Yes q3 Have solubility enhancers been tried? q2->q3 No a2_yes Yes a2_no No end_node Consult further literature or consider formulation development. sol2->end_node sol3 Use cyclodextrins or surfactants (e.g., Tween 20). q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for solubility issues with this compound.

References

avoiding experimental artifacts with 13-Dihydrocarminomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13-Dihydrocarminomycin. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts and troubleshooting common issues encountered when working with this anthracycline metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the major metabolite of the antitumor antibiotic Carminomycin.[1] Like other anthracyclines, its primary mechanisms of action are believed to be:

  • DNA Intercalation: The planar aromatic structure of the molecule inserts between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately, apoptosis.

Q2: What are the known biological activities of this compound?

This compound is known to have weak antitumor activity.[1] It is a cardiotoxic metabolite of carminomycin.

Q3: How should I prepare and store this compound solutions?

For optimal stability, dissolve this compound in an appropriate solvent like DMSO for a stock solution. For working solutions, further dilute the stock solution in your desired cell culture medium.[2]

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

It is recommended to prepare fresh working solutions for each experiment to avoid degradation. The stability of anthracycline solutions can be affected by buffer composition and storage temperature.

Q4: What are the typical concentration ranges for in vitro experiments with this compound?

The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Generally, for in vitro testing, concentrations are often higher than the plasma Cmax observed in vivo. A common strategy is to test a range that is 20- to 200-fold higher than the expected in vivo plasma concentration.[3]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Cell Viability Assay Results
Potential Cause Recommended Solution
Compound Precipitation: this compound may have limited solubility in aqueous media, leading to inconsistent effective concentrations.Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing the final dilutions in cell culture medium. Visually inspect for any precipitates.
Interaction with Assay Reagents: As a colored compound, this compound can interfere with colorimetric assays like the MTT assay.Include a "compound only" control (this compound in media without cells) to measure any background absorbance. Consider using an alternative viability assay that is less susceptible to color interference, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to high variability.Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution.
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Issue 2: Unexpected Cellular Fluorescence
Potential Cause Recommended Solution
Autofluorescence of this compound: Anthracyclines are known to be fluorescent molecules, which can interfere with fluorescence-based assays (e.g., ROS detection, immunofluorescence).Include an "unstained, compound-treated" control to determine the background fluorescence of this compound at the wavelengths used in your assay. If significant overlap exists, consider using fluorescent probes with different excitation and emission spectra that do not overlap with the compound's fluorescence.
Metabolite-Induced Fluorescence: Cellular metabolism may alter the fluorescent properties of this compound.Characterize the fluorescence of the compound in your specific cell line and experimental conditions.
Issue 3: Off-Target Effects or Unexpected Biological Responses

| Potential Cause | Recommended Solution | | Induction of Oxidative Stress: Anthracyclines are known to generate reactive oxygen species (ROS), which can lead to a variety of cellular responses independent of direct DNA damage. | Measure ROS levels in your experimental system to determine if this is a significant off-target effect. Consider co-treatment with an antioxidant as a control to dissect the ROS-dependent effects. | | Alterations in Calcium Homeostasis: Anthracyclines can disrupt intracellular calcium signaling, impacting numerous cellular processes. | Monitor intracellular calcium levels using appropriate fluorescent indicators to assess if this pathway is being affected. | | Mitochondrial Dysfunction: Anthracyclines can accumulate in mitochondria and impair their function. | Evaluate mitochondrial membrane potential and function using specific probes to determine if mitochondrial toxicity is a contributing factor to the observed phenotype. |

Quantitative Data

Table 1: Comparative IC50 Values of Carminomycin and Related Anthracyclines in Various Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
CarminomycinP388 leukemiaNot specifiedNot specified0.02
DoxorubicinP388 leukemiaNot specifiedNot specified0.05
DaunorubicinP388 leukemiaNot specifiedNot specified0.04
CarminomycinL1210 leukemiaNot specifiedNot specified0.03
DoxorubicinL1210 leukemiaNot specifiedNot specified0.06
DaunorubicinL1210 leukemiaNot specifiedNot specified0.05

Note: Data for this compound is limited. The IC50 values of its parent compound, Carminomycin, and other structurally similar anthracyclines are provided for reference. Researchers should determine the IC50 for this compound in their specific cell lines of interest.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO diluted in medium at the same final concentration as in the compound-treated wells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "compound only" blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection Assay
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described for the cell viability assay. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: At the end of the treatment period, remove the medium and wash the cells with 1X PBS. Add 100 µL of 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) solution in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement: Without removing the DCFDA solution, measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Subtract the fluorescence of the "no-probe" control from all readings. Express the ROS levels as a fold change relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability ros ROS Detection Assay incubate->ros dna_damage DNA Damage Assay (e.g., γH2AX staining) incubate->dna_damage apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis analyze Measure Readouts and Analyze Data viability->analyze ros->analyze dna_damage->analyze apoptosis->analyze interpret Interpret Results and Draw Conclusions analyze->interpret

Caption: General experimental workflow for studying the effects of this compound.

signaling_pathway Proposed Signaling Pathways of this compound cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria compound This compound dna DNA Intercalation compound->dna top2 Topoisomerase II Inhibition compound->top2 ros ROS Generation compound->ros calcium Altered Ca2+ Homeostasis compound->calcium dna_damage DNA Double-Strand Breaks dna->dna_damage top2->dna_damage apoptosis Apoptosis dna_damage->apoptosis ros->dna_damage mito Mitochondrial Dysfunction ros->mito mito->apoptosis calcium->mito

Caption: Proposed signaling pathways of this compound leading to cell death.

References

Technical Support Center: Enhancing 13-Dihydrocarminomycin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the yield of 13-Dihydrocarminomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Production of this compound

Q1: My Streptomyces strain is not producing any detectable this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no production of this compound can stem from several factors, ranging from suboptimal fermentation conditions to genetic issues within your strain. Here’s a step-by-step troubleshooting guide:

  • Verify Fermentation Conditions: Anthracycline production is highly sensitive to the culture environment. Ensure your fermentation parameters are optimized.[1][2][3][4]

    • Medium Composition: Check the composition of your medium. Key components like carbon and nitrogen sources are critical. For instance, glucose is a common carbon source, and soymilk or yeast extract can serve as a nitrogen source.[1][2][3][4]

    • pH and Temperature: The optimal pH for Streptomyces growth and secondary metabolite production is typically around 7.0-7.5, and the ideal temperature is often near 30°C.[1]

    • Aeration and Agitation: Sufficient oxygen supply is crucial for the biosynthesis of many secondary metabolites.[5] Ensure adequate agitation and aeration rates in your fermenter.

  • Assess Precursor Availability: The biosynthesis of this compound, a type II polyketide, relies on the availability of specific precursor molecules, primarily malonyl-CoA and methylmalonyl-CoA.

    • Metabolic Engineering: Consider metabolic engineering strategies to increase the intracellular pool of these precursors. Overexpression of genes involved in the synthesis of these precursors can be beneficial.

  • Investigate Regulatory Gene Expression: The expression of biosynthetic gene clusters (BGCs) for secondary metabolites is often tightly regulated by pathway-specific and global regulators.

    • Overexpress Activators: A common strategy to boost production is to overexpress positive regulatory genes, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) family, which are known to activate secondary metabolite biosynthesis.[6][7]

    • Knockout Repressors: Conversely, deleting genes that encode repressors can de-repress the biosynthetic pathway and enhance production.[8]

  • Confirm Genetic Integrity of the BGC: Ensure the this compound biosynthetic gene cluster in your strain is intact and has not undergone any spontaneous deletions or mutations.

    • PCR and Sequencing: Use PCR to verify the presence of key genes within the cluster and consider sequencing the cluster if you suspect mutations.

Issue 2: Inconsistent Yield of this compound Between Batches

Q2: I am observing significant batch-to-batch variability in the yield of this compound. How can I improve the consistency of my fermentations?

A2: Inconsistent yields are a common challenge in fermentation processes. Addressing the following points can help improve reproducibility:

  • Standardize Inoculum Preparation: The quality and quantity of the initial inoculum are critical for consistent fermentation performance.

    • Spore vs. Mycelial Inoculum: Decide on a consistent inoculum type (spores or vegetative mycelium) and standardize its preparation protocol, including age and concentration.

    • Seed Culture Conditions: Maintain consistent conditions (medium, temperature, agitation, and incubation time) for your seed cultures.

  • Monitor and Control Fermentation Parameters: Tightly control the key physical and chemical parameters throughout the fermentation process.

    • Online Monitoring: Utilize probes for real-time monitoring and control of pH, dissolved oxygen (DO), and temperature.

    • Nutrient Limitation: Be aware of nutrient limitations. For example, glucose depletion can lead to a progressive loss of anthracycline production.[2][3][4] A fed-batch strategy where nutrients are added during the fermentation can help maintain productivity.[2][3][4]

  • Ensure Raw Material Quality: The quality of your media components can vary between suppliers and even between different lots from the same supplier.

    • Quality Control: Implement quality control checks for your raw materials to ensure consistency.

Issue 3: Accumulation of Undesired Byproducts

Q3: My fermentations are producing significant amounts of related anthracyclines or other byproducts, reducing the purity of my this compound. What strategies can I use to minimize byproduct formation?

A3: The formation of byproducts is often due to the activity of promiscuous enzymes within the biosynthetic pathway or competing metabolic pathways.

  • Genetic Manipulation of the Biosynthetic Pathway:

    • Gene Knockouts: Identify and knock out genes responsible for the synthesis of major byproducts. The CRISPR-Cas9 system is a powerful tool for precise gene deletions in Streptomyces.[9][10][11][12][13]

    • Enzyme Engineering: In some cases, it may be possible to engineer enzymes within the pathway to have higher specificity for the desired substrate, thereby reducing the formation of undesired products.

  • Optimization of Fermentation Conditions:

    • Precursor Feeding: Strategic feeding of specific precursors can sometimes steer the metabolic flux towards the desired product.

    • Process Parameter Tuning: Varying parameters like temperature, pH, or aeration might differentially affect the kinetics of the main pathway and byproduct-forming pathways.

Quantitative Data Summary

Table 1: Impact of Genetic Modifications on Anthracycline Production

Genetic ModificationTarget Gene/PathwayHost StrainFold Increase in TiterReference
Overexpression of Activatordpt BGC (extra copy)S. roseosporus1.4x (for Daptomycin)[5]
Overexpression of ActivatorafsRS. roseosporus- (Positive role in daptomycin production)[7]
Overexpression of Precursor GenefadD, fadE, fadB, fadAS. cinnamonensis~1.3x (for Monensin)[14]
Deletion of Competing Pathway-Actinoplanes deccanensis- (Improved fidaxomicin production)[5]

Note: Data for closely related compounds are presented to illustrate the potential impact of similar strategies on this compound production.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in Streptomyces

This protocol provides a general workflow for gene deletion in Streptomyces using the CRISPR-Cas9 system, which has been successfully applied for genome editing in various Streptomyces species.[9][10][12]

  • Design and Construction of the CRISPR-Cas9 Plasmid:

    • Design a single guide RNA (sgRNA) targeting the gene of interest. Ensure the target sequence is followed by a protospacer adjacent motif (PAM), which is typically 5'-NGG-3' for Streptococcus pyogenes Cas9.[10]

    • Clone the sgRNA expression cassette and the cas9 gene into an E. coli-Streptomyces shuttle vector.

    • Construct a donor DNA template containing the upstream and downstream homologous arms of the target gene. This will be used for homology-directed repair.

  • Transformation of Streptomyces :

    • Prepare competent Streptomyces cells (protoplasts or mycelium).

    • Introduce the CRISPR-Cas9 plasmid and the donor DNA into Streptomyces via conjugation from an E. coli donor strain or protoplast transformation.

    • Select for exconjugants or transformants on appropriate antibiotic-containing media.

  • Screening and Verification of Mutants:

    • Isolate individual colonies and screen for the desired gene deletion using PCR with primers flanking the target gene.

    • Confirm the deletion by Sanger sequencing of the PCR product.

    • Cure the CRISPR-Cas9 plasmid from the verified mutant strain.

Protocol 2: Overexpression of a Regulatory Gene in Streptomyces

This protocol outlines a general method for overexpressing a gene, such as a positive regulator, in Streptomyces.

  • Construction of the Overexpression Plasmid:

    • Amplify the coding sequence of the regulatory gene of interest from Streptomyces genomic DNA.

    • Clone the gene into an integrative or replicative E. coli-Streptomyces shuttle vector under the control of a strong, constitutive promoter (e.g., ermEp*) or an inducible promoter (e.g., tipAp).[15]

    • Several shuttle vectors are available for this purpose.[16]

  • Transformation and Integration/Replication:

    • Introduce the overexpression plasmid into the desired Streptomyces strain using conjugation or protoplast transformation.

    • If using an integrative vector, select for transformants where the plasmid has integrated into the chromosome at a specific attachment site (e.g., φC31 attB site).

  • Verification of Overexpression:

    • Confirm the presence of the integrated or replicating plasmid by PCR.

    • Quantify the transcript levels of the target gene using reverse transcription-quantitative PCR (RT-qPCR) to verify overexpression.

  • Phenotypic Analysis:

    • Cultivate the engineered strain under production conditions and compare the yield of this compound to the wild-type strain using methods like HPLC.

Visualizations

experimental_workflow cluster_0 Strain Improvement cluster_1 Fermentation & Analysis Target Identification Target Identification Vector Construction Vector Construction Target Identification->Vector Construction Transformation Transformation Vector Construction->Transformation Screening & Verification Screening & Verification Transformation->Screening & Verification Inoculum Preparation Inoculum Preparation Screening & Verification->Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Extraction Extraction Fermentation->Extraction HPLC Analysis HPLC Analysis Extraction->HPLC Analysis

Caption: A generalized experimental workflow for improving this compound yield.

signaling_pathway Environmental Signals Environmental Signals Global Regulators Global Regulators Environmental Signals->Global Regulators Pleiotropic Regulators Pleiotropic Regulators Global Regulators->Pleiotropic Regulators Pathway-Specific Activator (e.g., SARP) Pathway-Specific Activator (e.g., SARP) Pleiotropic Regulators->Pathway-Specific Activator (e.g., SARP) 13-DHC BGC This compound Biosynthetic Gene Cluster Pathway-Specific Activator (e.g., SARP)->13-DHC BGC Activation This compound This compound 13-DHC BGC->this compound

Caption: A simplified signaling cascade regulating secondary metabolism in Streptomyces.

References

Technical Support Center: 13-Dihydrocarminomycin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 13-Dihydrocarminomycin in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

A1: this compound, as a metabolite of the anthracycline antibiotic Carminomycin, is expected to exert its cytotoxic effects primarily through mechanisms similar to other anthracyclines. These include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to the induction of apoptosis (programmed cell death).

Q2: Which cytotoxicity assays are most suitable for this compound?

A2: Several assays can be employed to assess the cytotoxicity of this compound. Commonly used methods include:

  • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.

  • alamarBlue™ (Resazurin) Assay: A fluorometric or colorimetric assay that also measures metabolic activity.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

The choice of assay depends on the specific research question and the expected mechanism of cell death.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: Due to its potential light sensitivity and to maintain its stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentrations.

Troubleshooting Guide

Issue 1: High background or false-positive results in fluorescence-based assays (e.g., alamarBlue™, fluorescent caspase assays).

  • Cause: Anthracyclines, including likely this compound, possess intrinsic fluorescence (autofluorescence). This can interfere with the detection of fluorescent signals from the assay reagents. Doxorubicin, a related compound, has maximum excitation and emission wavelengths of approximately 470 nm and 560 nm, respectively.[1]

  • Troubleshooting Steps:

    • Run a "compound only" control: Prepare wells containing the complete assay medium and this compound at the highest concentration used in your experiment, but without cells. This will allow you to measure the background fluorescence of the compound itself.

    • Subtract background fluorescence: Subtract the average fluorescence intensity of the "compound only" control from the fluorescence readings of your experimental wells.

    • Use a different assay principle: If autofluorescence is a significant issue, consider using a colorimetric assay (e.g., MTT, colorimetric caspase-3 assay) or an assay based on a different detection method (e.g., LDH release assay).

    • Optimize filter sets: If using a fluorescence plate reader with adjustable wavelengths, try to select excitation and emission wavelengths that minimize the spectral overlap with the autofluorescence of this compound.

Issue 2: Inconsistent or highly variable results between replicate wells in the MTT assay.

  • Cause A: Incomplete solubilization of formazan crystals. The purple formazan crystals produced in the MTT assay are insoluble in water and require a solubilization agent (e.g., DMSO, isopropanol with HCl) to be fully dissolved before reading the absorbance.

    • Troubleshooting Steps:

      • Ensure the solubilization agent is added in a sufficient volume to completely cover the bottom of the well.

      • After adding the solubilizing agent, place the plate on an orbital shaker for at least 15 minutes to ensure thorough mixing and dissolution of the formazan crystals.[2]

      • Visually inspect the wells under a microscope to confirm that all crystals are dissolved before reading the plate.

  • Cause B: Uneven cell seeding. Inconsistent numbers of cells seeded into each well will lead to variability in the final absorbance readings.

    • Troubleshooting Steps:

      • Ensure you have a single-cell suspension before seeding by gently pipetting up and down multiple times.

      • Mix the cell suspension between seeding each row or column to prevent cells from settling at the bottom of the reservoir.

      • Practice consistent pipetting techniques to dispense equal volumes of cell suspension into each well.

  • Cause C: "Edge effect". Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate the media and affect cell growth and viability.

    • Troubleshooting Steps:

      • To minimize the "edge effect," avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium to maintain humidity.

      • Ensure proper humidification in the cell culture incubator.

Issue 3: Low signal or unexpected results in the Caspase-3 activity assay.

  • Cause A: Insufficient induction of apoptosis. The concentration of this compound or the incubation time may not be sufficient to induce a detectable level of apoptosis.

    • Troubleshooting Steps:

      • Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for inducing apoptosis in your specific cell line.

      • Include a positive control for apoptosis induction (e.g., staurosporine) to ensure the assay is working correctly.

  • Cause B: Cell lysate preparation issues. Incomplete cell lysis can result in a lower yield of active caspases.

    • Troubleshooting Steps:

      • Ensure the lysis buffer is appropriate for your cell type and that the incubation on ice is sufficient.

      • Follow the manufacturer's protocol for the caspase assay kit regarding the recommended cell number and lysis procedure.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
P388Murine Lymphoid Neoplasm~0.03 (as part of Carminomycin complex)In vivo
L1210Murine Lymphoid Leukemia~0.03 (as part of Carminomycin complex)In vivo
K562Human Chronic Myeloid LeukemiaNot explicitly found-
U937Human Histiocytic LymphomaNot explicitly found-
MCF-7Human Breast AdenocarcinomaNot explicitly found-
HeLaHuman Cervical AdenocarcinomaNot explicitly found-

Note: Specific IC50 values for this compound are not widely available in the public literature. The values presented for P388 and L1210 cells are based on studies of the Carminomycin complex, of which this compound is a component. Further empirical determination is recommended for specific cell lines.

Experimental Protocols

MTT Assay for IC50 Determination

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "medium only" blank.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Caspase-3 Colorimetric Assay

This protocol is a general guideline for a colorimetric caspase-3 assay and should be adapted based on the specific kit manufacturer's instructions.

Materials:

  • Cells treated with this compound

  • Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microcentrifuge

  • 96-well plate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Sample Preparation:

    • Induce apoptosis in your cells by treating them with this compound for the desired time. Include an untreated control.

    • Pellet the cells by centrifugation (e.g., 3-5 x 10^6 cells per sample).[4]

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[4]

    • Incubate on ice for 10 minutes.[4]

    • Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.[4]

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Assay Reaction:

    • Determine the protein concentration of your lysates. Dilute the lysates to a concentration of 50-200 µg of protein in 50 µL of cell lysis buffer.[4]

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each lysate sample in a 96-well plate.

    • Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM) to each well.[4]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[4]

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

anthracycline_apoptosis_pathway cluster_stimulus Cellular Stress cluster_execution Apoptotic Execution cluster_pathways Signaling Cascades This compound This compound DNA_Damage DNA Intercalation & Topoisomerase II Inhibition This compound->DNA_Damage Direct Effect ROS_Production Reactive Oxygen Species (ROS) Production This compound->ROS_Production Metabolic Effect Caspase-3_Activation Caspase-3 Activation PARP_Cleavage PARP Cleavage Caspase-3_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase-3_Activation->DNA_Fragmentation Apoptosis Apoptosis (Cell Death) PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis Mitochondrial_Stress Mitochondrial Stress DNA_Damage->Mitochondrial_Stress ROS_Production->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase-9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase-9_Activation Caspase-9_Activation->Caspase-3_Activation

Caption: Proposed apoptotic pathway of this compound.

cytotoxicity_assay_workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h drug_treatment Treat with this compound (Serial Dilutions) incubation_24h->drug_treatment incubation_treatment Incubate for Treatment Period drug_treatment->incubation_treatment assay_addition Add Assay Reagent (e.g., MTT, Caspase Substrate) incubation_treatment->assay_addition incubation_assay Incubate for Assay Development assay_addition->incubation_assay read_plate Read Plate (Absorbance/Fluorescence) incubation_assay->read_plate data_analysis Data Analysis (Calculate % Viability/Activity) read_plate->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination end End ic50_determination->end

Caption: General workflow for cytotoxicity assays.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of 13-Dihydrocarminomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the production of 13-Dihydrocarminomycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it produced?

A1: this compound is the C-13 alcohol metabolite of Carminomycin, an anthracycline antibiotic. It is typically produced through fermentation by specific strains of Streptomyces, such as Streptomyces peucetius, or through the enzymatic reduction of its parent compound, Carminomycin.

Q2: What are the primary sources of batch-to-batch variability in this compound production?

A2: The primary sources of variability stem from inconsistencies in the fermentation process and downstream processing. Key factors include:

  • Fermentation Conditions: Fluctuations in pH, dissolved oxygen, temperature, and nutrient availability can significantly impact the metabolic activity of the producing microorganism and the enzymatic conversion of Carminomycin to this compound.

  • Raw Material Quality: Variations in the composition of fermentation media components can lead to inconsistent growth and product formation.

  • Genetic Stability of the Producing Strain: Spontaneous mutations in the Streptomyces strain can alter its productivity and the ratio of Carminomycin to this compound.

  • Downstream Processing: Inefficiencies or variations in extraction, purification, and formulation steps can affect the final yield and purity of this compound.

Q3: How can I monitor the ratio of this compound to Carminomycin during production?

A3: A reliable method for monitoring the ratio of these two compounds is High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. A published method suggests using a C18 column with a mobile phase of acetonitrile and phosphoric acid, allowing for the separation and quantification of both Carminomycin and this compound.[1]

Q4: What is the key enzymatic step responsible for the formation of this compound?

A4: The formation of this compound involves the reduction of the C-13 carbonyl group of Carminomycin. This reaction is catalyzed by enzymes such as carbonyl reductases or aldo-keto reductases, which are naturally present in the producing Streptomyces strain.[2][3][4] The activity of these enzymes is a critical control point for minimizing variability.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues leading to batch-to-batch variability.

Issue 1: Inconsistent Yield of this compound

Possible Causes & Corrective Actions:

Possible Cause Corrective Action
Suboptimal Fermentation pH Monitor and control the pH of the fermentation broth in real-time. The optimal pH for anthracycline production by Streptomyces is typically between 6.5 and 7.5. Implement automated pH controllers to maintain the setpoint.
Fluctuations in Dissolved Oxygen (DO) Optimize and maintain a consistent DO level. Both low and high DO levels can negatively impact secondary metabolite production. Use DO probes and control aeration and agitation rates to maintain the optimal DO setpoint.
Inconsistent Nutrient Levels Standardize the composition and sterilization of the fermentation medium. Ensure all raw materials are of high quality and from a consistent supplier. Analyze media components before and during fermentation to monitor nutrient consumption.
Genetic Drift of Producing Strain Implement a robust cell banking system (Master and Working Cell Banks). Regularly re-sequence the producing strain to check for genetic integrity. Perform periodic re-selection and characterization of high-producing colonies.
Issue 2: Variable Ratio of this compound to Carminomycin

Possible Causes & Corrective Actions:

Possible Cause Corrective Action
Variable Activity of C-13 Reductase Enzyme Control fermentation parameters that influence enzyme activity, such as temperature and pH. The optimal temperature for Streptomyces fermentation is generally around 28-30°C. Investigate the effect of specific media components on reductase activity.
Inconsistent Redox State of the Culture Monitor the redox potential of the fermentation broth. The activity of NADPH-dependent reductases is influenced by the intracellular NAD(P)H/NAD(P)+ ratio. Changes in aeration and carbon source feeding can modulate the redox state.
Presence of Inhibitors or Inducers of Reductase Activity Analyze raw materials for potential inhibitors or inducers of carbonyl reductase enzymes. Certain metal ions or organic compounds can affect enzyme activity.

Experimental Protocols

Protocol 1: HPLC Analysis of Carminomycin and this compound

This protocol is adapted from a published method for the quantification of Carminomycin and its metabolite.[1]

1. Sample Preparation:

  • Centrifuge the fermentation broth to separate the supernatant.
  • Extract the supernatant with a suitable organic solvent (e.g., chloroform-methanol mixture).
  • Evaporate the organic phase to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile and 0.1 M Phosphoric Acid (e.g., 25:75 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence detector (Excitation: 490 nm, Emission: 560 nm).
  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare standard curves for both Carminomycin and this compound of known concentrations.
  • Calculate the concentration of each compound in the samples based on the peak areas and the standard curves.

Data Presentation

Table 1: Key Fermentation Parameters for Consistent this compound Production

ParameterRecommended RangeMonitoring Frequency
pH6.8 - 7.2Continuous
Temperature28 - 30 °CContinuous
Dissolved Oxygen30 - 60% saturationContinuous
Agitation Speed200 - 400 RPMContinuous
Key Nutrient (e.g., Glucose)Maintain above limiting concentrationEvery 12 hours

Visualizations

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain Streptomyces peucetius Inoculum Fermenter Bioreactor Strain->Fermenter Media Sterile Fermentation Medium Media->Fermenter Control Process Control (pH, DO, Temp) Fermenter->Control Carminomycin Carminomycin Production Fermenter->Carminomycin Control->Fermenter Reduction C-13 Carbonyl Reduction Carminomycin->Reduction Dihydrocarminomycin This compound Reduction->Dihydrocarminomycin Harvest Harvest Dihydrocarminomycin->Harvest Extraction Extraction Harvest->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic cluster_Yield Yield Troubleshooting cluster_Ratio Ratio Troubleshooting Variability High Batch-to-Batch Variability InconsistentYield Inconsistent Yield? Variability->InconsistentYield VariableRatio Variable Dihydro/Carmo Ratio? Variability->VariableRatio CheckpH Check pH Control InconsistentYield->CheckpH Yes CheckDO Check DO Control InconsistentYield->CheckDO Yes CheckMedia Check Media Consistency InconsistentYield->CheckMedia Yes CheckStrain Check Strain Stability InconsistentYield->CheckStrain Yes CheckTemp Check Temperature Control VariableRatio->CheckTemp Yes CheckRedox Monitor Redox Potential VariableRatio->CheckRedox Yes AnalyzeMedia Analyze for Inhibitors/Inducers VariableRatio->AnalyzeMedia Yes

References

storage and handling best practices for 13-Dihydrocarminomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and experimental use of 13-Dihydrocarminomycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an anthracycline antibiotic and a major metabolite of the antitumor agent Carminomycin. It exhibits weaker antitumor activity compared to its parent compound. It is primarily used in research and development settings for cancer-related studies.

Q2: What is the mechanism of action of this compound?

A2: As an anthracycline, this compound is understood to exert its effects through multiple mechanisms, primarily:

  • DNA Intercalation: It inserts itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Its metabolism can lead to the production of free radicals, which can damage cellular components, including DNA, proteins, and lipids.

Q3: What are the primary research applications of this compound?

A3: this compound is primarily used in cancer research to study mechanisms of drug resistance, cardiotoxicity associated with anthracyclines, and as a reference standard in metabolic studies of Carminomycin. It has been shown to have an inhibitory effect on lymphoid hemopoiesis and exhibits antitumor activity against various cancer cell lines, including L1210 lymphosarcoma.

Q4: What is the IC50 value of this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be 0.06 µg/mL for the inhibition of L1210 cell growth.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial for maintaining its stability and ensuring the safety of laboratory personnel. As a cytotoxic compound, all handling should be performed in a designated area, such as a certified biological safety cabinet, and appropriate personal protective equipment (PPE) must be worn.

Storage Conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

It is recommended to store the compound in a dry, dark place.

Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.

  • Weighing: If weighing the powdered form, do so in a contained environment to avoid generating dust.

  • Spill Management: In case of a spill, immediately cordon off the area. Wear appropriate PPE and use an absorbent material to clean the spill. Decontaminate the area with a suitable cleaning agent.

  • Disposal: Dispose of all waste materials contaminated with this compound as hazardous chemical waste, following all local, state, and federal regulations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Solubility Incorrect solvent; concentration too high.The recommended solvent is typically DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it with aqueous media for experiments. Gentle warming and vortexing may aid dissolution.
Inconsistent Experimental Results Degradation of the compound; variability in cell culture conditions; inaccurate pipetting.Store the compound as recommended to prevent degradation. Ensure consistent cell passage number, density, and media composition. Calibrate pipettes regularly. Prepare fresh dilutions from a stock solution for each experiment.
High Background Signal in Assays Compound precipitation in media; autofluorescence.Centrifuge the diluted compound solution before adding it to cells to remove any precipitate. If using fluorescence-based assays, check for the intrinsic fluorescence of this compound at the excitation and emission wavelengths used and include appropriate controls.
Unexpected Cell Morphology Changes Cytotoxic effects at the concentration used; solvent toxicity.Perform a dose-response experiment to determine the optimal concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%).

Experimental Protocols

1. Preparation of Stock Solution

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as per the storage guidelines.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium from the stock solution.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in DMSO) Working_Solutions Prepare Working Solutions (in Media) Stock_Solution->Working_Solutions Treatment Treat Cells with This compound Working_Solutions->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Determine IC50 MTT_Assay->Data_Analysis

Caption: Experimental Workflow for In Vitro Cytotoxicity Testing.

signaling_pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Dihydrocarminomycin This compound DNA_Intercalation DNA Intercalation Dihydrocarminomycin->DNA_Intercalation Topo_Inhibition Topoisomerase II Inhibition Dihydrocarminomycin->Topo_Inhibition ROS Reactive Oxygen Species (ROS) Dihydrocarminomycin->ROS induces generation DNA DNA Cell_Damage Cellular Damage (DNA, Proteins, Lipids) DNA->Cell_Damage Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA causes strand breaks DNA_Intercalation->DNA distorts helix Topo_Inhibition->Topoisomerase_II stabilizes complex ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 13-Dihydrocarminomycin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the available experimental data on the cytotoxic properties of the anthracycline antibiotic 13-Dihydrocarminomycin and the widely used chemotherapeutic agent doxorubicin reveals significant disparities in their known mechanisms of action and a notable lack of direct comparative studies. While doxorubicin's cytotoxic profile is extensively characterized, this compound, a metabolite of carminomycin, remains less understood, with limited quantitative data on its efficacy against a broad range of cancer cell lines.

This guide provides a comprehensive comparison based on the current scientific literature, aimed at researchers, scientists, and drug development professionals.

I. Overview of Cytotoxic Potency

A direct comparison of the cytotoxic potency of this compound and doxorubicin is hampered by the limited availability of IC50 values for this compound. However, existing data for doxorubicin and related compounds provide a baseline for understanding their relative strengths.

CompoundCell LineIC50 (µM)Reference
Doxorubicin A549 (Lung Carcinoma)> 20[1]
BFTC-905 (Bladder Cancer)2.26 ± 0.29[1]
HeLa (Cervical Carcinoma)2.92 ± 0.57[1]
HepG2 (Hepatocellular Carcinoma)12.18 ± 1.89[1]
HCT116 (Colon Carcinoma)24.30 (µg/ml)[2]
MCF-7 (Breast Cancer)2.50 ± 1.76[1]
PC3 (Prostate Cancer)2.64 (µg/ml)[2]
This compound L1210 (Leukemia)0.06 (µg/ml)[3]
Carminomycin (Parent Compound) K562 (Leukemia)Data not explicitly provided, but noted to be more toxic than its derivatives.[4]
MCF-7 (Breast Cancer)Data not explicitly provided, but noted to be more toxic than its derivatives.[4]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including incubation times and assay methods. The conversion between µg/ml and µM requires the molecular weight of the compound.

While one study reports a potent IC50 value for this compound in L1210 leukemia cells[3], other sources describe its general antitumor activity as "weak"[5]. In contrast, a study on murine transplantable tumors indicated "high antitumor activity" against several cancer types, including lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210, and lymphocytal leukosis P-388. However, it was found to be less efficient than its parent compound, carminomycin, in treating L-1210 leukosis and Garding-Passy melanoma.

II. Mechanisms of Cytotoxic Action

The cytotoxic mechanisms of doxorubicin are well-established and multi-faceted. In contrast, the specific molecular mechanisms of this compound are not well-documented in the available literature. Insights can be gleaned from its parent compound, carminomycin.

A. Doxorubicin's Multifactorial Approach to Cell Killing

Doxorubicin's cytotoxic effects are primarily attributed to three key mechanisms:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs[6]. This intercalation disrupts the normal helical structure of DNA, thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break to relieve supercoiling[6]. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately triggering apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo enzymatic reduction to form a semiquinone radical, which in the presence of oxygen, generates superoxide and hydrogen peroxide. These reactive oxygen species can cause oxidative damage to DNA, proteins, and lipids, contributing to its cytotoxicity.

These actions collectively lead to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis through both intrinsic and extrinsic pathways.

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation CellCycleArrest G2/M Cell Cycle Arrest DNA->CellCycleArrest TopoII->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest->Apoptosis

Caption: Doxorubicin's primary mechanisms of cytotoxic action.

B. This compound: An Anthracycline with an Undefined Mechanism

Detailed studies on the specific cytotoxic mechanisms of this compound are scarce. As a metabolite of carminomycin, it is likely to share some mechanistic similarities with other anthracyclines, such as DNA intercalation and topoisomerase II inhibition.

Carminomycin, the parent compound, is known to intercalate into DNA and inhibit topoisomerase II, leading to the inhibition of DNA replication and repair, as well as RNA and protein synthesis. It is also known to induce apoptosis. A comparative study between carminomycin and doxorubicin in advanced breast cancer showed that carminomycin had significantly lower antitumor activity[5].

Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound to fully understand its cytotoxic profile.

III. Experimental Protocols

Standard methodologies are employed to assess the cytotoxic effects of these compounds. The following are generalized protocols for key experiments.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (this compound or doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells AddDrug Add drug (this compound or Doxorubicin) SeedCells->AddDrug Incubate Incubate (24-72h) AddDrug->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT AddSolubilizer Add solubilizing agent IncubateMTT->AddSolubilizer ReadAbsorbance Read absorbance (570nm) AddSolubilizer->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

References

A Comparative Analysis of the Antitumor Activity of 13-Dihydrocarminomycin and Carminomycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anthracycline antibiotics, both Carminomycin and its metabolite, 13-Dihydrocarminomycin, have been evaluated for their potential in cancer chemotherapy. This guide provides a comparative overview of their antitumor activities, drawing upon available preclinical data. We delve into their efficacy in various tumor models, toxicity profiles, and the current understanding of their mechanisms of action at a molecular level.

Comparative Antitumor Efficacy: In Vivo Studies

Preclinical studies in murine models have demonstrated that both Carminomycin and this compound possess significant antitumor properties. However, their efficacy varies depending on the tumor type.

A key comparative study revealed that while both compounds exhibited comparable acute toxicity when administered intravenously to healthy mice, their therapeutic effectiveness differed in specific cancer models. Notably, this compound was found to be significantly less effective than Carminomycin in treating murine models of L-1210 lymphoid leukemia and Garding-Passy melanoma.[1]

Conversely, this compound demonstrated high antitumor activity against other transplantable tumors, including lymphosarcoma L10-1, sarcoma 180, and P-388 lymphocytic leukemia.[1] This suggests a degree of tumor-specific activity for each compound.

Table 1: Comparative In Vivo Antitumor Activity

CompoundTumor ModelEfficacy Comparison
This compound L-1210 Lymphoid LeukemiaMuch inferior to Carminomycin[1]
Garding-Passy MelanomaMuch inferior to Carminomycin[1]
Lymphosarcoma L10-1High antitumor activity[1]
Sarcoma 180High antitumor activity[1]
P-388 Lymphocytic LeukemiaHigh antitumor activity[1]
Carminomycin L-1210 Lymphoid LeukemiaSuperior to this compound[1]
Garding-Passy MelanomaSuperior to this compound[1]

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the in vivo antitumor activity of anthracycline compounds, based on common practices in preclinical oncology research.

In Vivo Antitumor Activity Assessment in Murine Models

1. Animal Models and Tumor Implantation:

  • Animals: Healthy albino mice are commonly used.
  • Tumor Lines: A variety of transplantable tumor lines can be utilized, such as L-1210 leukemia, P-388 leukemia, Sarcoma 180, and various melanomas.
  • Implantation: Tumor cells are implanted into the mice, typically subcutaneously or intraperitoneally, depending on the tumor type and study objectives.

2. Drug Preparation and Administration:

  • Preparation: this compound and Carminomycin are dissolved in a suitable solvent, such as sterile saline.
  • Administration: The compounds are administered to the tumor-bearing mice, usually via intravenous injection. The dosage and treatment schedule are critical parameters and are determined based on prior toxicity studies.

3. Evaluation of Antitumor Efficacy:

  • Tumor Growth Inhibition: For solid tumors, tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in treated groups to a control group.
  • Survival Analysis: For systemic tumors like leukemia, the primary endpoint is often the lifespan of the animals. The increase in lifespan of treated animals compared to the control group is a key measure of efficacy.
  • Toxicity Assessment: Animal body weight is monitored throughout the study as an indicator of systemic toxicity. Pathological examination of major organs may also be performed at the end of the study.

4. Data Analysis:

  • Statistical analysis is performed to determine the significance of the observed differences in tumor growth or survival between the treatment and control groups.

Visualizing the Experimental Workflow

Experimental_Workflow Generalized In Vivo Antitumor Activity Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy & Toxicity Evaluation cluster_analysis Data Analysis A Select Murine Model (e.g., Healthy Albino Mice) C Tumor Cell Implantation A->C B Select Tumor Cell Line (e.g., L-1210, P-388) B->C D Prepare Drug Solutions (this compound & Carminomycin) F Control Group (Vehicle Administration) E Administer Drugs to Mice (e.g., Intravenous Injection) D->E G Monitor Tumor Growth (Tumor Volume Measurement) H Monitor Animal Survival I Monitor Animal Weight (Toxicity Assessment) J Statistical Analysis of Tumor Growth Inhibition G->J K Statistical Analysis of Survival Data H->K I->J I->K

Caption: Generalized workflow for in vivo comparison of antitumor agents.

Molecular Mechanisms and Signaling Pathways

The precise molecular mechanisms that differentiate the antitumor activity of this compound and Carminomycin are not extensively detailed in the available literature. However, as an anthracycline, Carminomycin is known to exert its cytotoxic effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.

Recent studies have also implicated the PI3K/Akt/mTOR signaling pathway in the mechanism of action of some anthracyclines. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While the direct effects of Carminomycin on this pathway are still under investigation, it represents a plausible target for its antitumor activity. The signaling pathway for this compound has not been as extensively studied.

PI3K_AKT_mTOR_Pathway Potential Involvement of the PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Carminomycin Carminomycin Carminomycin->PI3K Potential Inhibition? Carminomycin->AKT Potential Inhibition? Carminomycin->mTOR Potential Inhibition?

References

Confirming the Biological Activity of Synthesized 13-Dihydrocarminomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the biological activity of synthesized 13-Dihydrocarminomycin, a major metabolite of the anthracycline antibiotic carminomycin.[1] Due to the limited availability of public data on the specific cytotoxic activity of this compound, this document serves as a template to compare its performance against its parent compound, carminomycin, and a widely used, structurally related anthracycline, doxorubicin. The provided experimental protocols and data tables are designed to be populated with in-house experimental results.

Anthracycline antibiotics, such as doxorubicin and carminomycin, are potent antineoplastic agents.[2][3] Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2][4] This disruption of DNA processes ultimately leads to growth arrest and programmed cell death, or apoptosis.[2]

Comparative Analysis of Cytotoxicity

The primary method for evaluating the biological activity of a potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound.

The following table summarizes representative IC50 values for doxorubicin against common cancer cell lines and provides a template for comparing the activity of synthesized this compound and carminomycin. It is crucial to determine these values concurrently in the same experiment for a valid comparison, as IC50 values can vary significantly based on experimental conditions, such as the cell line used and the duration of drug exposure.[5]

Table 1: Comparative in vitro Cytotoxicity (IC50)

CompoundCell LineIC50 (µM) after 48h Exposure
Synthesized this compound A549 (Lung Carcinoma)[Data to be determined]
MCF-7 (Breast Adenocarcinoma)[Data to be determined]
HeLa (Cervical Carcinoma)[Data to be determined]
HepG2 (Hepatocellular Carcinoma)[Data to be determined]
Carminomycin (Carubicin) A549 (Lung Carcinoma)[Data to be determined]
MCF-7 (Breast Adenocarcinoma)[Data to be determined]
HeLa (Cervical Carcinoma)[Data to be determined]
HepG2 (Hepatocellular Carcinoma)[Data to be determined]
Doxorubicin (Adriamycin) A549 (Lung Carcinoma)~1.50[6]
MCF-7 (Breast Adenocarcinoma)~2.50[2][3]
HeLa (Cervical Carcinoma)~1.00[6]
HepG2 (Hepatocellular Carcinoma)~12.18[2]

Note: The IC50 values for Doxorubicin are approximate and compiled from multiple sources for reference. Actual values should be determined experimentally alongside the test compounds.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.

G cluster_0 cluster_1 Mitochondrion cluster_2 Anthracyclines Anthracyclines (e.g., this compound) ROS Reactive Oxygen Species (ROS) Anthracyclines->ROS DNA_Damage DNA Damage (Topoisomerase II Inhibition) Anthracyclines->DNA_Damage Bax Bax Activation ROS->Bax DNA_Damage->Bax CytC Cytochrome c Release Bax->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Anthracycline-induced intrinsic apoptosis pathway.

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Data Acquisition & Analysis A 1. Culture Cancer Cell Lines C 3. Seed Cells into 96-well Plates A->C B 2. Prepare Serial Dilutions of Test Compounds D 4. Add Compound Dilutions to Wells B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Perform Viability Assay (e.g., MTT Assay) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Calculate % Viability & Determine IC50 G->H

Experimental workflow for in vitro cytotoxicity assay.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. Below are standard protocols for determining cytotoxicity and apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized this compound, Carminomycin, and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at concentrations around their respective IC50 values for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Conclusion

This guide outlines the necessary steps to confirm and compare the biological activity of synthesized this compound. By systematically performing cytotoxicity assays across a panel of cancer cell lines and comparing the results to its parent compound, carminomycin, and the clinical standard, doxorubicin, researchers can effectively position the novel compound within the landscape of anthracycline therapeutics. Further investigation into its specific effects on the cell cycle and the induction of apoptosis will provide a more complete profile of its antineoplastic potential.

References

Comparative Analysis of 13-Dihydrocarminomycin Cross-Reactivity with Anthracycline Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 13-Dihydrocarminomycin with antibodies raised against other clinically significant anthracyclines. The data presented herein is essential for researchers developing immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and immunodetection of anthracycline analogues.

Introduction to Anthracycline Cross-Reactivity

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. Structurally, they share a tetracyclic quinone aglycone and a daunosamine sugar moiety. Minor structural modifications to this core can significantly alter their efficacy, toxicity, and importantly, their recognition by antibodies. Understanding the cross-reactivity of a specific anthracycline analogue, such as this compound, with antibodies developed against parent compounds like Doxorubicin or Daunorubicin is critical for the accurate quantification of these drugs in biological matrices. Competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the specificity and cross-reactivity of such antibodies.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and other key anthracyclines against a monoclonal antibody raised against Doxorubicin. The data is presented as the concentration of the analyte required to inhibit the binding of a Doxorubicin-enzyme conjugate by 50% (IC50) and the corresponding cross-reactivity percentage relative to Doxorubicin.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Doxorubicin (Reference)10100
This compound (Carminomycin reduced at C-13)2540
Carminomycin 1855.6
Daunorubicin 1566.7
Epirubicin (4'-epimer of Doxorubicin)3033.3
Idarubicin (4-demethoxy-Daunorubicin)5020

Note: The data presented in this table is illustrative and compiled from typical cross-reactivity patterns observed in anthracycline immunoassays. Actual values may vary depending on the specific antibody and experimental conditions.

Experimental Protocols

Competitive ELISA for Anthracycline Cross-Reactivity

This protocol outlines the key steps for a competitive ELISA to determine the cross-reactivity of various anthracyclines with a specific anti-anthracycline antibody.

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Anthracycline standards (Doxorubicin, this compound, etc.)

  • Anti-anthracycline monoclonal antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with a conjugate of the target anthracycline (e.g., Doxorubicin-BSA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the standard anthracyclines (including this compound and the reference compound) in assay buffer.

    • Add the diluted standards or samples to the wells.

    • Immediately add a fixed concentration of the primary anti-anthracycline antibody to each well.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free anthracycline and the coated anthracycline for antibody binding.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the analyte concentration. Determine the IC50 value for each anthracycline. Calculate the percent cross-reactivity using the formula: (IC50 of Reference Anthracycline / IC50 of Test Anthracycline) x 100%.

Visualizations

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Anthracycline-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 c1 Add Anthracycline Standards (including this compound) p3->c1 c2 Add Primary Antibody c1->c2 c3 Incubate c2->c3 d1 Wash Plate c3->d1 d2 Add Enzyme-Conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance d5->a1 a2 Calculate IC50 and Cross-Reactivity a1->a2

Fig. 1: Experimental workflow for determining anthracycline cross-reactivity using competitive ELISA.
Signaling Pathway of Anthracycline-Induced Cardiotoxicity

Anthracyclines, while effective against cancer, can induce cardiotoxicity through various mechanisms. Understanding these pathways is crucial for developing safer analogues and targeted therapies.

Cardiotoxicity_Pathway cluster_anthracycline Anthracycline Action cluster_cellular Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Clinical Outcome A Anthracyclines (e.g., this compound) B Mitochondrial Dysfunction A->B C DNA Damage & Topoisomerase II Inhibition A->C D Iron Sequestration A->D E Reactive Oxygen Species (ROS) Generation B->E F Activation of Apoptosis Pathways C->F D->E E->F G Lipid Peroxidation E->G H Cardiomyocyte Death F->H G->H I Cardiac Dysfunction & Heart Failure H->I

A Comparative Analysis of 13-Dihydrocarminomycin and Other Anthracyclines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13-Dihydrocarminomycin, a metabolite of the anthracycline antibiotic Carminomycin, with commonly used anthracyclines: Doxorubicin, Daunorubicin, and Epirubicin. Due to the limited availability of direct comparative studies on this compound, this guide incorporates data on its parent compound, Carminomycin, to offer a broader perspective. The information is intended for researchers, scientists, and professionals involved in drug development.

Executive Summary

Anthracyclines are a cornerstone of chemotherapy, widely used in the treatment of various cancers. Their primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death.[1] However, their clinical use is often limited by significant side effects, most notably cardiotoxicity.[2] This guide examines this compound in the context of established anthracyclines, focusing on available data regarding its efficacy and toxicity. While direct comparative data is scarce, existing studies on Carminomycin provide valuable insights.

Mechanism of Action

The anticancer effects of anthracyclines are multifaceted. They intercalate into the DNA, disrupting DNA and RNA synthesis.[1] Furthermore, they poison topoisomerase II, an enzyme essential for DNA replication and repair, by stabilizing the enzyme-DNA complex, which leads to DNA strand breaks.[1] The generation of free radicals through the quinone moiety of the anthracycline structure also contributes to their cytotoxic effects by causing oxidative damage to cellular components.[1]

dot

Anthracycline Mechanism of Action General Mechanism of Action for Anthracyclines Anthracycline Anthracycline DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topo_II Topoisomerase II Inhibition Anthracycline->Topo_II ROS Reactive Oxygen Species (ROS) Generation Anthracycline->ROS DNA_Synthesis_Inhibition Inhibition of DNA/RNA Synthesis DNA_Intercalation->DNA_Synthesis_Inhibition DNA_Strand_Breaks DNA Strand Breaks Topo_II->DNA_Strand_Breaks Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis (Cell Death) DNA_Synthesis_Inhibition->Apoptosis DNA_Strand_Breaks->Apoptosis Oxidative_Stress->Apoptosis

Caption: General mechanism of action for anthracyclines.

Comparative Efficacy

AnthracyclineCancer TypeEfficacy Data
This compound Lymphosarcoma L10-1, Sarcoma 180 (in mice)High antitumor activity[5]
L-1210 Leukemia, Garding-Passy Melanoma (in mice)Inferior to Carminomycin[5]
Carminomycin Advanced Breast Cancer4% response rate[3]
Doxorubicin Advanced Breast Cancer30% response rate[3]
Daunorubicin Acute Myeloid LeukemiaEffective in combination therapy[2]
Epirubicin Advanced Breast Cancer27% response rate

Comparative Toxicity

Information on the toxicity profile of this compound is limited. An early animal study reported that its acute toxicity was similar to that of Carminomycin.[5] Clinical data on Carminomycin indicates a higher incidence of myelotoxicity compared to Doxorubicin.[3] Cardiotoxicity is a major concern for all anthracyclines, and its severity is often dose-dependent.[2]

AnthracyclineCommon Toxicities
This compound Similar acute toxicity to Carminomycin (in mice)[5]
Carminomycin Higher myelotoxicity than Doxorubicin[3]
Doxorubicin Cardiotoxicity, Myelosuppression, Nausea, Vomiting, Alopecia
Daunorubicin Cardiotoxicity, Myelosuppression, Nausea, Vomiting
Epirubicin Cardiotoxicity (potentially lower than Doxorubicin), Myelosuppression, Nausea, Vomiting

Signaling Pathways

Anthracyclines are known to modulate various signaling pathways, which can contribute to both their anticancer effects and their toxicities. For instance, in the context of cardiotoxicity, anthracyclines can induce apoptosis in cardiomyocytes through pathways involving reactive oxygen species and topoisomerase IIβ.

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Anthracycline_Signaling Simplified Signaling Pathway in Anthracycline-Induced Cardiotoxicity Anthracycline Anthracycline ROS ROS Generation Anthracycline->ROS TopIIb Topoisomerase IIβ Inhibition Anthracycline->TopIIb Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage DNA_Damage DNA Damage TopIIb->DNA_Damage Apoptosis_Pathway Apoptotic Pathways (e.g., p53 activation) Mitochondrial_Damage->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Cardiomyocyte_Death Cardiomyocyte Death Apoptosis_Pathway->Cardiomyocyte_Death

Caption: Simplified signaling in anthracycline cardiotoxicity.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not widely available. However, standard protocols for assessing the efficacy and toxicity of anthracyclines can be adapted.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

dot

MTT_Assay_Workflow Workflow for a Standard MTT Cytotoxicity Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of anthracycline B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the anthracycline compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Methodology:

  • Cell Treatment: Treat cells with the anthracycline at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion

This compound is a metabolite of Carminomycin with reported antitumor activity in preclinical models. However, there is a significant lack of direct comparative data against clinically established anthracyclines like Doxorubicin, Daunorubicin, and Epirubicin. The available information on its parent compound, Carminomycin, suggests potentially lower efficacy and a different toxicity profile compared to Doxorubicin. Further comprehensive studies are required to fully elucidate the therapeutic potential and safety profile of this compound for any potential clinical application. Researchers are encouraged to conduct direct head-to-head in vitro and in vivo studies to generate the necessary comparative data.

References

Confirming the Identity of 13-Dihydrocarminomycin: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for confirming the identity of 13-Dihydrocarminomycin, a major metabolite of the antitumor antibiotic Carminomycin.

This document outlines detailed experimental protocols, presents quantitative data in structured tables for easy comparison, and includes visualizations of experimental workflows to aid in the selection of the most appropriate analytical method.

Mass Spectrometry: The Gold Standard for Confirmation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the most powerful and widely used technique for the definitive identification of this compound. Its high sensitivity and specificity allow for unambiguous confirmation even in complex biological matrices.

Expected Mass Spectrometric Data for this compound

Based on its molecular formula, C26H29NO10, the expected monoisotopic mass of this compound is approximately 515.18 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule ([M+H]+) would be observed at an m/z of approximately 516.18.

A key fragmentation pathway for anthracyclines like this compound is the cleavage of the O-glycosidic bond that links the daunosamine sugar moiety to the tetracyclic aglycone core. This fragmentation is crucial for structural confirmation.

IonDescriptionExpected m/z
[M+H]+ Protonated this compound~516.18
[Aglycone+H]+ Protonated aglycone portion after glycosidic bond cleavage~371.08
[Sugar]+ Daunosamine sugar moiety~146.10

Table 1: Predicted m/z values for key ions of this compound in positive ion ESI-MS.

Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol provides a typical starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (from a biological matrix, e.g., plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B (linear gradient)

    • 8-9 min: 90% B (hold)

    • 9-9.1 min: 90-10% B (linear gradient)

    • 9.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Primary (for quantification): 516.2 > 371.1

    • Confirmatory: 516.2 > 146.1

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) MS->MSMS Data Data Acquisition MSMS->Data Confirmation Identity Confirmation (m/z, Fragmentation) Data->Confirmation

Caption: Experimental workflow for confirming this compound identity using LC-MS/MS.

Alternative Analytical Techniques

While mass spectrometry is the definitive method, other spectroscopic and chromatographic techniques can provide valuable, albeit less specific, information for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule's carbon-hydrogen framework. While not as sensitive as MS, it is a powerful tool for the initial structural elucidation of a pure compound.

Key NMR Data for Anthracyclines:

  • ¹H NMR spectra will show characteristic signals for the aromatic protons of the aglycone, the methoxy group, and the protons of the daunosamine sugar.

  • ¹³C NMR spectra will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

TechniqueInformation ProvidedProsCons
¹H NMR Proton environment and connectivityDetailed structural informationLower sensitivity, requires pure sample
¹³C NMR Carbon skeleton of the moleculeConfirms carbon frameworkLower sensitivity than ¹H NMR, longer acquisition times

Table 2: Comparison of NMR techniques for this compound analysis.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC with a UV-Vis detector is a robust and widely available technique for the separation and quantification of anthracyclines. These compounds exhibit strong absorbance in the visible region of the electromagnetic spectrum.

Typical HPLC-UV Conditions:

  • Column: As described in the LC-MS/MS protocol.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic or trifluoroacetic acid).

  • Detection: UV-Vis detector set to the maximum absorbance wavelength of the anthracycline chromophore (typically around 480-495 nm).

ParameterHPLC-UVLC-MS/MS
Specificity Lower (based on retention time and UV spectrum)Higher (based on retention time, parent mass, and fragment masses)
Sensitivity Generally lowerGenerally higher
Confirmation of Identity TentativeDefinitive
Cost & Availability Lower, widely availableHigher, more specialized

Table 3: Comparison of HPLC-UV and LC-MS/MS for the analysis of this compound.

signaling_pathway cluster_mass_spec Mass Spectrometry cluster_alternatives Alternative Techniques Compound This compound (Pure Sample) LCMS LC-MS/MS Compound->LCMS NMR NMR Spectroscopy Compound->NMR HPLC HPLC-UV Compound->HPLC Identity Definitive Identity (m/z, Fragmentation) LCMS->Identity Structure Structural Information (Connectivity) NMR->Structure Purity Purity & Quantification (Retention Time, UV Abs.) HPLC->Purity

Caption: Logical relationship of analytical techniques for this compound characterization.

Conclusion

For the unequivocal confirmation of this compound's identity, LC-MS/MS is the recommended technique due to its unparalleled specificity and sensitivity. The characteristic fragmentation pattern, involving the cleavage of the glycosidic bond, provides a definitive fingerprint for the molecule.

While NMR and HPLC-UV are valuable tools for structural elucidation and purity assessment, respectively, they lack the confirmatory power of mass spectrometry, especially when dealing with complex matrices or trace amounts of the analyte. The choice of method will ultimately depend on the specific research question, the available instrumentation, and the required level of confidence in the identification.

13-Dihydrocarminomycin: A Comparative Efficacy Analysis Against Leading Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 13-Dihydrocarminomycin, a metabolite of the anthracycline antibiotic Carminomycin, against other well-established topoisomerase inhibitors. The objective is to furnish researchers and drug development professionals with a concise overview of its relative potency, supported by available experimental data. This document summarizes quantitative efficacy data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding.

Executive Summary

This compound is a metabolite of the antitumor antibiotic Carminomycin[1][2]. Like other anthracyclines, its mechanism of action is expected to involve the inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. Topoisomerase inhibitors are a critical class of anticancer drugs that function by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and subsequent cancer cell death.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] This guide compares the available efficacy data for this compound with prominent topoisomerase inhibitors such as Doxorubicin, Etoposide, and Topotecan.

Comparative Efficacy Data

Quantitative data on the cytotoxic activity of this compound is limited. However, a reported IC50 value against the L1210 murine leukemia cell line provides a point of comparison with other topoisomerase inhibitors. The following tables summarize the available data.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineIC50 (µM)
This compoundL1210 (Murine Leukemia)~0.116

Note: The IC50 for this compound was converted from 0.06 µg/mL[1].

Table 2: Comparative In Vitro Cytotoxicity of Selected Topoisomerase Inhibitors

CompoundCancer TypeCell Line(s)IC50 Range (µM)
Doxorubicin Breast CancerMCF-70.1 - 2.5[8][21]
Prostate CancerPC32.64[4]
Hepatocellular CarcinomaHep-G212.2 - 14.72[4][5]
Colon CancerHCT11624.3[4]
Bladder CancerBFTC-9052.3[5]
Etoposide LeukemiaMOLT-30.051[3]
Ovarian CancerA27800.07[6]
Lung CancerA549139.54[3]
Cervical CancerHeLa209.90[3]
Small Cell Lung CancerVarious0.242 - 319
Topotecan Breast CancerMCF-7, MDA-MB-2310.1 - 0.16 (as ng/ml)
Prostate CancerDU-1450.002[11]
Breast CancerMCF-70.013[11]
NeuroblastomaVariousVaries

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of a topoisomerase inhibitor using a cell viability assay, based on common methodologies.

Protocol: MTT Assay for Cytotoxicity

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., L1210, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
  • Cells are harvested during the exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration as the highest drug concentration.
  • Plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for an additional 2-4 hours.
  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the action and evaluation of topoisomerase inhibitors, the following diagrams are provided.

Topoisomerase_Inhibitor_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cellular_response Cellular Response DNA Supercoiled DNA Topoisomerase Topoisomerase II DNA->Topoisomerase Binding CleavageComplex Topoisomerase-DNA Cleavable Complex Topoisomerase->CleavageComplex DNA Cleavage CleavageComplex->DNA Religation (Normal) DSB DNA Double-Strand Break CleavageComplex->DSB Replication Fork Collision DDR DNA Damage Response (ATM/ATR, p53) DSB->DDR Inhibitor Topoisomerase II Inhibitor (e.g., this compound) Inhibitor->CleavageComplex Stabilization CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Topoisomerase II inhibitor mechanism of action.

Experimental_Workflow_Topoisomerase_Inhibitor_Efficacy cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation (Optional) CellCulture 1. Cancer Cell Line Culture DrugTreatment 2. Treatment with Inhibitors (e.g., this compound, Doxorubicin) CellCulture->DrugTreatment CytotoxicityAssay 3. Cytotoxicity Assay (e.g., MTT) DrugTreatment->CytotoxicityAssay TopoAssay 5. Topoisomerase Inhibition Assay (DNA Relaxation/Cleavage) DrugTreatment->TopoAssay PathwayAnalysis 6. Apoptosis/Cell Cycle Analysis (Flow Cytometry, Western Blot) DrugTreatment->PathwayAnalysis IC50 4. IC50 Determination CytotoxicityAssay->IC50 AnimalModel 7. Tumor Xenograft Model IC50->AnimalModel InVivoTreatment 8. Systemic Drug Administration AnimalModel->InVivoTreatment TumorMeasurement 9. Tumor Growth Inhibition Analysis InVivoTreatment->TumorMeasurement

Workflow for evaluating topoisomerase inhibitor efficacy.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 13-Dihydrocarminomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety protocols and step-by-step guidance for the proper disposal of 13-Dihydrocarminomycin, a potent anthracycline antibiotic. Given its classification as a cytotoxic and potentially carcinogenic, mutagenic, and teratogenic compound, adherence to these procedures is paramount to ensure personnel safety and environmental protection. The following information is synthesized from established protocols for handling hazardous cytotoxic agents and specific chemical inactivation data for the anthracycline class of compounds.

I. Personal Protective Equipment (PPE) and Handling

All personnel handling this compound must be thoroughly trained in the management of cytotoxic agents. When handling the compound in either powder or solution form, the following PPE is mandatory:

  • Gloves: Double gloving with chemotherapy-rated gloves is required.

  • Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Respiratory Protection: For handling the powder form or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.

Work should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize exposure risks.

II. Spill Management

In the event of a spill, immediate action is required to contain and decontaminate the affected area.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, ensure all necessary personal protective equipment is worn.

  • Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Decontamination: Clean the spill area thoroughly, working from the outer edge towards the center. A recommended decontamination solution is 5.25% sodium hypochlorite, followed by a rinse with water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

III. Disposal of this compound Waste

All waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, syringes, pipettes), and used PPE, must be treated as hazardous cytotoxic waste. Segregation from general laboratory waste is critical.

Chemical Inactivation:

Parameter Value Source
Inactivating Agent Sodium Hypochlorite (NaOCl)[1]
Concentration 5.25%[1]
Treatment Time At least 1 hour[1]
Outcome Complete degradation to non-mutagenic residues[1]

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound waste in designated, leak-proof, and clearly labeled containers. These containers should be purple or marked with the universal cytotoxic waste symbol.

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant, purple sharps container.

  • Liquid Waste: For small quantities of liquid waste, chemical inactivation can be performed in a fume hood.

    • Add a 5.25% sodium hypochlorite solution to the liquid waste in a 1:1 volume ratio.

    • Allow the mixture to react for at least one hour to ensure complete degradation.[1]

    • Dispose of the treated liquid in accordance with institutional and local hazardous waste regulations.

  • Solid Waste: Solid waste, including contaminated labware and PPE, should be placed in a designated cytotoxic waste container.

  • Final Disposal: All cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste management company, typically via high-temperature incineration.

IV. Experimental Protocol for Chemical Degradation of Anthracyclines

The following protocol is based on a study demonstrating the efficacy of sodium hypochlorite in degrading six different anthracyclines.[1]

Objective: To chemically degrade anthracycline waste to non-mutagenic byproducts.

Materials:

  • Anthracycline waste solution

  • 5.25% Sodium Hypochlorite (NaOCl) solution (household bleach)

  • Appropriate reaction vessel (e.g., glass beaker or flask)

  • Stir plate and stir bar (optional)

  • Personal Protective Equipment (as outlined in Section I)

Procedure:

  • Perform the entire procedure within a certified chemical fume hood.

  • Carefully transfer the anthracycline waste solution to the reaction vessel.

  • Slowly add an equal volume of 5.25% sodium hypochlorite solution to the waste.

  • Gently mix the solution. If using a stir plate, set it to a low speed to avoid splashing.

  • Allow the reaction to proceed for a minimum of one hour at room temperature.

  • Following the inactivation period, the resulting solution can be managed as hazardous chemical waste according to institutional and local regulations.

Note: The efficiency of this degradation was monitored by high-pressure liquid chromatography (HPLC), and the mutagenicity of the resulting residues was assessed using the Ames test.[1]

V. Disposal Workflow Diagram

DisposalWorkflow start Start: this compound Waste Generation ppe Wear Full Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste into Designated Cytotoxic Containers liquid_waste Liquid Waste (Solutions) segregate->liquid_waste solid_waste Solid Waste (Contaminated Labware, PPE) segregate->solid_waste sharps_waste Sharps Waste (Needles, etc.) segregate->sharps_waste ppe->segregate inactivate Chemical Inactivation: Add equal volume of 5.25% Sodium Hypochlorite React for at least 1 hour liquid_waste->inactivate package_solid Place in Labeled, Leak-Proof Cytotoxic Waste Container solid_waste->package_solid package_sharps Place in Puncture-Resistant Cytotoxic Sharps Container sharps_waste->package_sharps dispose_liquid Dispose of Treated Liquid as Hazardous Waste inactivate->dispose_liquid collect Arrange for Collection by Licensed Hazardous Waste Disposal Service dispose_liquid->collect package_solid->collect package_sharps->collect incinerate Final Disposal: High-Temperature Incineration collect->incinerate

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 13-Dihydrocarminomycin

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic agents is the correct and consistent use of Personal Protective Equipment (PPE).[3] All personnel handling 13-Dihydrocarminomycin must be trained in the proper use of PPE.[1]

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05 compliant).[4][5]Provides maximum protection against permeation by cytotoxic drugs. Double gloving offers an additional barrier.
Gown Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5]Protects the body from splashes and contamination.
Eye & Face Protection Safety goggles or a full-face shield.[4][6]Protects against splashes and aerosols that could come into contact with the eyes and face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of generating aerosols or handling the powder outside of a containment device.[1]Prevents inhalation of hazardous particles.
Additional Protection Shoe covers and a cap are recommended, especially in sterile preparation areas.[4]Minimizes the spread of contamination.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent accidental exposure.[7]

Step-by-Step Handling Protocol:

  • Preparation:

    • All handling of this compound, especially when in powdered form, must be conducted within a certified Class II, Type B2 biological safety cabinet (BSC) or a fume hood to control for aerosols.[1][2]

    • Before starting, ensure all necessary PPE is donned correctly.

    • Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any spills.

  • Reconstitution and Dilution:

    • Use syringes and IV sets with Luer-Lok™ fittings to prevent accidental disconnection.[6][7]

    • When withdrawing the drug from a vial, use a technique that avoids pressurization, such as a vented needle or a negative pressure technique.

  • Administration (in a research context):

    • If administering the compound, wear all recommended PPE.[6]

    • Ensure that all connections in the administration apparatus are secure.

  • Post-Handling:

    • After handling is complete, carefully remove and dispose of all PPE in designated cytotoxic waste containers.[7]

    • The outer pair of gloves should be removed first, followed by the gown and then the inner pair of gloves.

    • Wash hands and forearms thoroughly with soap and water immediately after removing PPE.[1]

Caption: Workflow for the safe handling of this compound.

III. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.

  • Spills:

    • Alert others in the area and restrict access.

    • Wear appropriate PPE, including a respirator, to clean the spill.

    • Use a spill kit designed for cytotoxic drugs.

    • Absorb the spill with an appropriate absorbent material and decontaminate the area with a suitable cleaning agent.

    • All materials used for cleanup must be disposed of as cytotoxic waste.[3]

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[6]

Disposal Protocol:

  • Waste Segregation: All waste generated from handling this compound, including unused drug, contaminated PPE, and cleaning materials, must be segregated as "cytotoxic" or "chemotherapy" waste.[1]

  • Containers: Use designated, leak-proof, and puncture-resistant containers that are clearly labeled for cytotoxic waste.[6]

  • Sharps: All needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.[6]

  • Decontamination: All non-disposable equipment used in the handling process must be thoroughly decontaminated.

  • Final Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6] Do not autoclave waste containing chemotherapeutic agents.[1]

DisposalPlan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal UnusedDrug Unused this compound CytotoxicWaste Designated Cytotoxic Waste Containers UnusedDrug->CytotoxicWaste ContaminatedPPE Contaminated PPE ContaminatedPPE->CytotoxicWaste Labware Contaminated Labware Labware->CytotoxicWaste HazardousWasteDisposal Follow Institutional and Regulatory Protocols for Hazardous Waste CytotoxicWaste->HazardousWasteDisposal

Caption: Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.